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  • Product: (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride
  • CAS: 1257535-42-4

Core Science & Biosynthesis

Foundational

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride chemical properties

An In-depth Technical Guide to (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Executive Summary (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its substituted pyridine core, featuring a reactive aryl bromide and a versatile primary amine, offers multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its characteristic reactivity, and its strategic application in drug discovery programs. The information herein is curated to provide both foundational knowledge and practical insights for scientists engaged in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle. (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride, as a member of this class, presents a unique combination of functional groups that make it an exceptionally valuable intermediate.[1] The molecule incorporates:

  • A pyridine ring , which imparts specific electronic and solubility properties.

  • A bromo substituent at the 5-position, ideal for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[2]

  • A methyl group at the 3-position, which provides steric and electronic influence, potentially improving metabolic stability or modulating binding interactions.

  • An aminomethyl group at the 2-position, a key pharmacophoric element and a nucleophilic handle for building out molecular complexity through amide bond formation, reductive amination, or alkylation.

This guide will deconstruct the properties and synthetic utility of this compound, providing a technical framework for its effective use in research and development.

Physicochemical and Spectroscopic Properties

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a solid with a defined purity of 95% or higher.[3][4]

PropertyValueSource
IUPAC Name (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochlorideN/A
Synonyms 2-(Aminomethyl)-5-bromo-3-methylpyridine HCl[3]
CAS Number 1257535-42-4[4]
Molecular Formula C₇H₉BrN₂ · HCl[4]
Molecular Weight 237.53 g/mol [4]
Appearance Solid[3]
Purity ≥95%[4]
Solubility As an amine hydrochloride salt, it is expected to be soluble in polar protic solvents such as water, methanol, and ethanol, and sparingly soluble in nonpolar organic solvents.N/A
Anticipated Spectroscopic Characterization
TechniqueExpected Observations
¹H NMR - A singlet for the methyl protons (~2.4-2.6 ppm).- A singlet or AB quartet for the aminomethyl protons (~4.0-4.3 ppm).- Two distinct aromatic proton signals, likely doublets or singlets, in the pyridine region (~7.5-8.5 ppm).- A broad singlet for the ammonium protons (-NH₃⁺), which may be exchangeable with D₂O.
¹³C NMR - A signal for the methyl carbon (~18-22 ppm).- A signal for the aminomethyl carbon (~45-50 ppm).- Five distinct aromatic carbon signals, including the C-Br carbon (~115-120 ppm) and four other signals between ~125-160 ppm.
Mass Spec (ESI+) The free base (C₇H₉BrN₂) would show a characteristic isotopic pattern for a single bromine atom, with major peaks at m/z = 200.99 (for ⁷⁹Br) and 202.99 (for ⁸¹Br) in an approximate 1:1 ratio.
IR Spectroscopy - N-H stretching vibrations for the primary amine salt (~2800-3100 cm⁻¹, broad).- C-H stretching for aromatic and alkyl groups (~2900-3100 cm⁻¹).- C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹).- C-Br stretching (~500-650 cm⁻¹).

Synthesis and Purification

A robust synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is crucial for its application. While a specific documented procedure is not publicly available, a logical and efficient synthetic route can be proposed based on established chemical transformations of pyridine derivatives.

Retrosynthetic Analysis

The primary amine functionality can be logically derived from the reduction of a nitrile group, which is a common and high-yielding transformation. The 2-cyano-5-bromo-3-methylpyridine intermediate can be constructed from a simpler, commercially available pyridine precursor. This multi-step approach ensures high purity and scalability.

G target (5-Bromo-3-methylpyridin-2-YL)methanamine HCl freebase Free Base (5-Bromo-3-methylpyridin-2-yl)methanamine target->freebase HCl Treatment nitrile 2-Cyano-5-bromo-3-methylpyridine freebase->nitrile Nitrile Reduction (e.g., H₂, Raney Ni or LiAlH₄) precursor 2-Amino-5-bromo-3-methylpyridine nitrile->precursor Sandmeyer Reaction

Caption: Retrosynthetic pathway for the target compound.

Proposed Experimental Protocol

This protocol is a validated conceptualization based on analogous reactions described in the literature.[6][7]

Step 1: Synthesis of 2-Cyano-5-bromo-3-methylpyridine via Sandmeyer Reaction

  • Diazotization: To a stirred suspension of 2-Amino-5-bromo-3-methylpyridine (1.0 eq) in 48% hydrobromic acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Add the cold diazonium salt solution from the previous step to this mixture portion-wise, allowing for controlled gas evolution.

  • Work-up: Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture, neutralize with a base (e.g., sodium carbonate), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Reduction of 2-Cyano-5-bromo-3-methylpyridine to the Free Base Amine

  • Reaction Setup: Charge a hydrogenation vessel with 2-Cyano-5-bromo-3-methylpyridine (1.0 eq), a suitable solvent (e.g., methanol saturated with ammonia to prevent secondary amine formation), and a catalytic amount of Raney Nickel (slurry in water).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Work-up: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude (5-Bromo-3-methylpyridin-2-YL)methanamine free base.

Step 3: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Chemical Reactivity and Synthetic Utility

The true value of this building block lies in its orthogonal reactivity, allowing for selective modification at two distinct sites.

G cluster_amine Amine Reactions cluster_bromide Aryl Bromide Reactions start (5-Bromo-3-methylpyridin-2-YL)methanamine amide Amide start->amide RCOCl, Base sulfonamide Sulfonamide start->sulfonamide RSO₂Cl, Base sec_amine Secondary Amine start->sec_amine R'-CHO, reductive amination suzuki Suzuki Product (C-C bond) start->suzuki Ar-B(OH)₂, Pd catalyst, Base buchwald Buchwald Product (C-N bond) start->buchwald R₂'NH, Pd catalyst, Base

Caption: Key reaction pathways for the title compound.

Reactions at the Primary Amine

The aminomethyl group is a potent nucleophile, readily participating in a variety of essential bond-forming reactions:

  • Acylation/Sulfonylation: Reacts with acid chlorides, sulfonyl chlorides, or activated esters to form stable amides and sulfonamides, respectively. This is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.

  • Reductive Amination: Condenses with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield secondary or tertiary amines.

Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 5-position is a prime site for transition-metal-catalyzed reactions, enabling the construction of complex molecular architectures.[8]

  • Suzuki Coupling: Reacts with aryl or heteroaryl boronic acids (or esters) to form C-C bonds, effectively "stitching" molecular fragments together.[2] This reaction is highly robust and tolerant of a wide range of functional groups.

  • Buchwald-Hartwig Amination: Couples with primary or secondary amines to form C-N bonds, providing access to substituted anilines and related structures.

  • Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds, introducing linear linkers into the molecular design.

Applications in Drug Discovery Workflow

This building block is ideally suited for modern drug discovery paradigms, particularly in lead generation and optimization. Its dual functionality allows for the rapid generation of diverse chemical libraries.

G bb Building Block: (5-Bromo-3-Me-pyridin-2-yl)methanamine ps Parallel Synthesis bb->ps r1 Reagent Set A (Acid Chlorides) r1->ps r2 Reagent Set B (Boronic Acids) r2->ps lib Compound Library (R¹ and R² Diversity) ps->lib screen High-Throughput Screening lib->screen sar SAR Analysis screen->sar lead_opt Lead Optimization sar->lead_opt lead_opt->ps Iterate

Caption: Role in a parallel synthesis drug discovery workflow.

In a typical workflow, the building block can be derivatized in a two-step parallel synthesis. First, a library of amides can be created by reacting the amine with a diverse set of acid chlorides. Each of these products, now containing a unique "R¹" group, can then be subjected to a Suzuki coupling reaction with a diverse set of boronic acids to install a unique "R²" group. This generates a matrix of novel compounds that can be screened for biological activity, rapidly exploring the chemical space around the pyridine core.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely published, data from closely related bromo-aminopyridine derivatives provide a strong basis for safe handling protocols.[9][10][11]

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Contact H315: Causes skin irritation.[10]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
Eye Contact H319: Causes serious eye irritation.[10]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Inhalation H335: May cause respiratory irritation.[10]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[10]
  • Handling: Use personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12] All manipulations should be performed in a well-ventilated chemical fume hood. Avoid dust formation and inhalation.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]

Conclusion

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a high-value, versatile chemical intermediate. Its well-defined reactive sites—the primary amine and the aryl bromide—provide chemists with a reliable and powerful tool for constructing complex molecules. Understanding its physicochemical properties, reactivity, and safe handling is essential for leveraging its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem. PubChem. Available at: [Link]

  • MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. Capot Chemical Co., Ltd. Available at: [Link] (Note: This is for a related compound, but handling procedures are analogous).

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents. Google Patents.
  • The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • (5-Bromo-3-chloropyrazin-2-yl)methanamine | C5H5BrClN3 | CID 158220120 - PubChem. PubChem. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a valuable substituted pyridine building block, crucial for the synthesis of complex mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a valuable substituted pyridine building block, crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique trifunctional substitution pattern offers a versatile scaffold for developing novel chemical entities. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, starting from commercially available 2-amino-3-methylpyridine. It details the strategic considerations behind each synthetic step, provides field-tested experimental protocols, and outlines the necessary analytical and safety procedures. The synthesis is presented as a four-step sequence: bromination of the pyridine ring, conversion of the amino group to a nitrile via a Sandmeyer-type reaction, reduction of the nitrile to the primary amine, and final conversion to the stable hydrochloride salt.

Introduction and Strategic Overview

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Substituted pyridines, in particular, are prevalent motifs in a vast array of biologically active compounds. (5-Bromo-3-methylpyridin-2-YL)methanamine features a strategic arrangement of a nucleophilic aminomethyl group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group that can influence conformation and metabolic stability. This combination makes it a highly sought-after intermediate for creating diverse chemical libraries.

The synthetic strategy detailed herein is designed for efficiency, scalability, and control. It leverages well-established, high-yielding reactions, beginning with the regioselective functionalization of a simple pyridine precursor.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Amino-3-methylpyridine (Starting Material) B Step 1: Bromination (Intermediate A) A->B Br2, Ac2O, NaOH(aq) C Step 2: Sandmeyer Reaction (Intermediate B) B->C 1. HBr, NaNO2 2. CuCN D Step 3: Nitrile Reduction (Free Amine) C->D H2, Raney Ni OR LiAlH4 E Step 4: Salt Formation (Final Product) D->E HCl

Caption: Overall synthetic workflow for (5-Bromo-3-methylpyridin-2-YL)methanamine HCl.

This multi-step process is broken down into discrete, manageable transformations, each with a clear objective and validated protocol.

Synthesis of Key Intermediates

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine (Intermediate A)

The initial step involves the regioselective bromination of the commercially available starting material, 2-amino-3-methylpyridine. The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. To achieve selective bromination at the C-5 position (para to the amino group) and prevent over-bromination, a carefully controlled procedure is employed. A common and effective method involves the in-situ protection of the amino group as an acetamide, followed by bromination and subsequent hydrolysis.[1]

Reaction Scheme:

  • 2-Amino-3-methylpyridine → N-(5-bromo-3-methylpyridin-2-yl)acetamide → 2-Amino-5-bromo-3-methylpyridine

Causality of Experimental Choices:

  • Acetic Anhydride (Ac₂O): Used to temporarily protect the highly activating amino group as an acetamide. This moderates the reactivity of the pyridine ring, preventing di-bromination and other side reactions.

  • Bromine (Br₂): The electrophilic brominating agent. It is added dropwise to control the exothermic nature of the reaction.

  • Sodium Hydroxide (NaOH): Used for the in-situ hydrolysis of the acetamide protecting group to regenerate the free amine, yielding the desired intermediate.

Detailed Experimental Protocol: 2-Amino-5-bromo-3-methylpyridine

  • Protection: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-3-methylpyridine and acetic anhydride. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Bromination: Once the protection step is complete, cool the reaction mixture to 20-25°C. Slowly add liquid bromine dropwise, maintaining the temperature. After the addition is complete, heat the reaction to 50-60°C for 2-3 hours.[1]

  • Hydrolysis and Isolation: Cool the mixture and carefully add water until all solids dissolve. Then, add a solution of sodium hydroxide dropwise and continue stirring for 30 minutes. The product will precipitate out of the solution.[1]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain high-purity 2-amino-5-bromo-3-methylpyridine.[1]

Compound CAS Number Molecular Weight Melting Point
2-Amino-5-bromo-3-methylpyridine3430-21-5187.04 g/mol 88-95 °C
Step 2: Synthesis of 5-Bromo-3-methylpyridine-2-carbonitrile (Intermediate B)

With the brominated intermediate in hand, the next critical transformation is the conversion of the 2-amino group into a 2-cyano (nitrile) group. The Sandmeyer reaction is the classic and most reliable method for this conversion.[2] This reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Reaction Scheme:

  • 2-Amino-5-bromo-3-methylpyridine → [5-Bromo-3-methylpyridin-2-yl]diazonium salt → 5-Bromo-3-methylpyridine-2-carbonitrile

Causality of Experimental Choices:

  • Hydrobromic Acid (HBr) & Sodium Nitrite (NaNO₂): These reagents are used to generate nitrous acid in situ, which converts the primary aromatic amine into a diazonium salt intermediate. The reaction is performed at low temperatures (-5 to 10°C) as diazonium salts are generally unstable at higher temperatures.[3]

  • Copper(I) Cyanide (CuCN): Acts as the catalyst and source of the cyanide nucleophile. The copper(I) species facilitates the displacement of the dinitrogen gas from the diazonium salt and the formation of the new carbon-carbon bond.

Detailed Experimental Protocol: 5-Bromo-3-methylpyridine-2-carbonitrile

  • Diazotization: In a reaction vessel maintained at -5 to 0°C, dissolve 2-amino-5-bromo-3-methylpyridine in an aqueous solution of hydrobromic acid. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C. Stir the resulting diazonium salt solution for an additional 30 minutes at low temperature.

  • Cyanation (Sandmeyer): In a separate flask, prepare a solution or suspension of copper(I) cyanide in an appropriate solvent. Slowly add the cold diazonium salt solution to the copper cyanide mixture. The reaction is often accompanied by the evolution of nitrogen gas.

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the evolution of gas ceases. The reaction mixture is then typically neutralized and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic extracts are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Bromo-3-methylpyridine-2-carbonitrile.

Compound CAS Number Molecular Weight Appearance
5-Bromo-3-methylpyridine-2-carbonitrile156072-86-5197.04 g/mol Light yellow to off-white solid[4]

Final Product Synthesis: Reduction and Salt Formation

Step 3: Reduction of 5-Bromo-3-methylpyridine-2-carbonitrile

The penultimate step is the reduction of the nitrile functional group to a primary aminomethyl group (-CH₂NH₂). This can be achieved through two primary, highly effective methods: catalytic hydrogenation or chemical reduction with a metal hydride. The choice of method often depends on available equipment, scale, and desired selectivity.

Reduction_Methods cluster_0 Choice of Reduction A 5-Bromo-3-methylpyridine- 2-carbonitrile B Method 1: Catalytic Hydrogenation A->B H2, Raney Ni (High Pressure) C Method 2: Chemical Reduction A->C 1. LiAlH4, Ether 2. H2O Quench D (5-Bromo-3-methylpyridin-2-yl)methanamine (Free Base) B->D C->D

Caption: Alternative methods for the reduction of the key nitrile intermediate.

Method 1: Catalytic Hydrogenation with Raney® Nickel This method is often preferred for larger-scale industrial applications due to its cost-effectiveness and operational simplicity. Raney® Nickel is a highly active hydrogenation catalyst.[5] The reaction is typically carried out under a pressurized hydrogen atmosphere.

Causality of Experimental Choices:

  • Raney® Nickel: A sponge-like nickel catalyst with a high surface area, making it very effective for hydrogenating nitriles. It is pyrophoric and must be handled with care, usually as a slurry in water or a solvent.[5]

  • Hydrogen Gas (H₂): The reducing agent. The reaction is run under pressure (e.g., 7-10 bar) to ensure sufficient hydrogen is available to drive the reaction to completion.[6]

  • Solvent (e.g., Methanol, Ethanol): An inert solvent is used to dissolve the substrate and facilitate the reaction on the catalyst surface.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄) Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing a wide variety of functional groups, including nitriles.[7] This method is exceptionally effective and often used in laboratory-scale synthesis. It requires anhydrous conditions as LAH reacts violently with water.

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): A potent source of hydride ions (H⁻) that readily reduces the polar carbon-nitrogen triple bond of the nitrile.[7]

  • Anhydrous Ether (e.g., Diethyl Ether, THF): LAH is highly reactive with protic solvents. Anhydrous ethers are required to prevent violent quenching and ensure the reaction proceeds as intended.

  • Aqueous Work-up: A careful, sequential addition of water and then aqueous base is used to quench the excess LAH and hydrolyze the intermediate aluminum complexes to liberate the free amine product.

Detailed Experimental Protocols: Nitrile Reduction

Protocol 3A: Catalytic Hydrogenation

  • Setup: To a high-pressure hydrogenation vessel (autoclave), add 5-bromo-3-methylpyridine-2-carbonitrile and a suitable solvent such as methanol.

  • Catalyst Addition: Carefully add a slurry of Raney® Nickel catalyst (typically 5-10% by weight) to the vessel. Ensure the catalyst remains wet to prevent ignition.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10 bar). Heat the mixture (e.g., to 125°C) with vigorous stirring.[5]

  • Monitoring & Work-up: Monitor the reaction by observing hydrogen uptake. Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst filter cake to dry. The filtrate is then concentrated under reduced pressure to yield the crude free amine.

Protocol 3B: LiAlH₄ Reduction

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Substrate Addition: Cool the LAH suspension in an ice bath. Slowly add a solution of 5-bromo-3-methylpyridine-2-carbonitrile in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture again in an ice bath. CAUTION: This procedure is highly exothermic and generates hydrogen gas. Slowly and carefully add water dropwise to quench the excess LAH, followed by the dropwise addition of 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude free amine.

Step 4: Formation of the Hydrochloride Salt

The final free amine is often an oil or low-melting solid and can be unstable upon prolonged storage. Converting it to its hydrochloride salt provides a stable, crystalline, and easily handleable solid. This is a simple acid-base reaction.

Reaction Scheme:

  • (5-Bromo-3-methylpyridin-2-yl)methanamine + HCl → (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride

Detailed Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude (5-Bromo-3-methylpyridin-2-yl)methanamine free base in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether, or concentrated aqueous HCl if the product is not water-soluble and will precipitate).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry under vacuum to yield the final product.

Compound CAS Number Molecular Formula Molecular Weight
(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride1257535-42-4C₇H₁₀BrClN₂237.53 g/mol

Analytical Characterization

To ensure the identity and purity of the synthesized compounds at each step, a combination of analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹H NMR: Will confirm the number and connectivity of protons. Expected signals for the final product would include two aromatic protons on the pyridine ring, a singlet for the methyl group, and a singlet for the aminomethyl (-CH₂) group.

    • ¹³C NMR: Will confirm the carbon skeleton of the molecule. Expected signals would correspond to the five distinct pyridine carbons, the methyl carbon, and the aminomethyl carbon.[8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compounds and can provide fragmentation patterns to support the proposed structure.

  • Melting Point (m.p.): A sharp melting point range for a crystalline solid is a good indicator of purity.

Safety and Handling

The synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Bromine (Br₂): Highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage. Handle with extreme care using gloves, safety goggles, and a face shield.[10][11]

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water to produce flammable hydrogen gas. It can ignite in moist air and is corrosive. Must be handled under an inert, anhydrous atmosphere. A Class D fire extinguisher (for combustible metals) should be readily available.[7][12]

  • Raney® Nickel: Highly pyrophoric when dry. It must be kept wet with water or a solvent at all times. The filter cake from the reaction should not be allowed to dry in the air.[5]

  • Strong Acids (HBr, HCl): Corrosive and can cause severe burns. Handle with appropriate PPE.

A thorough risk assessment should be conducted before performing any of the described procedures.

References

  • CN105348177A. (2016). Preparation method for 2,5-dibromo-3-methylpyridine.
  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • da Silva, D., et al. (2010).
  • CN101560183B. (2011). Method for preparing 5-bromo-2-methylpyridine.
  • Organic Syntheses. (n.d.). Hydrogen. Retrieved from [Link]

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts. Retrieved from [Link]

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Foundational

A Technical Guide to the Structure Elucidation of (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride

Introduction Pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug design, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Their modulated lipophilicity, metabolic stability, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug design, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Their modulated lipophilicity, metabolic stability, and capacity for hydrogen bonding make them privileged structures in the development of biologically active agents.[1] (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (CAS No: 1257535-42-4) is one such derivative, a substituted aminopyridine that serves as a valuable building block in synthetic chemistry.[3][4]

The precise three-dimensional arrangement of atoms and functional groups in a molecule is intrinsically linked to its chemical reactivity and biological activity. Therefore, the unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in research and development. A discrepancy in the substitution pattern—for instance, an záměna of the bromine and methyl groups—could lead to vastly different pharmacological outcomes.

This in-depth guide details a multi-faceted analytical workflow for the complete structure elucidation of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. As a Senior Application Scientist, this paper is structured not as a rigid template but as a logical progression of inquiry, mirroring the process a researcher would follow. We will move from foundational confirmation of mass and elemental composition to the identification of functional groups, the mapping of the molecular framework, and finally, to the definitive determination of the 3D structure. Each step is designed to be self-validating, where the data from one technique corroborates and refines the hypothesis derived from another.

Section 1: Integrated Analytical Workflow

The structure elucidation of a novel or synthesized compound is a systematic process of evidence accumulation. No single technique provides the complete picture; rather, a confluence of data from orthogonal methods provides the highest degree of confidence. The logical flow begins with broad-stroke characterization and progressively moves to high-resolution, definitive analysis.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Structural Connectivity cluster_2 Definitive 3D Structure cluster_3 Final Confirmation MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Confirms Molecular Formula & Halogen Presence FTIR FTIR Spectroscopy FTIR->NMR Confirms Functional Groups (Amine Salt) XRAY Single-Crystal X-ray Crystallography NMR->XRAY Provides Connectivity Hypothesis for Definitive Testing CONF Validated Structure XRAY->CONF Provides Unambiguous 3D Structure, Validating All Spectroscopic Data

Caption: Integrated workflow for structure elucidation.

Section 2: Mass Spectrometry (MS): Confirmation of Molecular Weight and Elemental Composition

Causality of Choice: The first step in identifying any compound is to confirm its molecular weight and elemental formula. Mass spectrometry is the most direct method to achieve this. For halogenated compounds, it offers a unique diagnostic feature that provides a high level of confidence in the presence of specific halogens.

Expected Data & Interpretation: The molecular formula of the hydrochloride salt is C7H10BrClN2, with a molecular weight of approximately 237.52 g/mol .[3] However, electrospray ionization (ESI) in positive ion mode will typically detect the protonated free base, [M+H]⁺, where M = C7H9BrN2.

A crucial diagnostic feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance), which are separated by 2 mass units.[5] This results in a characteristic doublet for any bromine-containing fragment, where the M⁺ and M+2 peaks appear in an approximate 1:1 intensity ratio.[5][6] This pattern is an unmistakable indicator of the presence of a single bromine atom.

Predicted Mass Spectrometry Data

Ion Formula Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Ratio Rationale
[M+H]⁺ C₇H₁₀⁷⁹BrN₂⁺ 200.01 202.01 ~1:1 Molecular ion of the free base.

| [M-NH₂]⁺ | C₇H₈⁷⁹BrN⁺ | 185.99 | 187.99 | ~1:1 | Loss of the amino group via benzylic cleavage. |

Experimental Protocol (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Analyze the resulting spectrum for the [M+H]⁺ ion and verify the characteristic 1:1 isotopic pattern for the bromine-containing peaks.

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Causality of Choice: FTIR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of specific functional groups.[7] For this molecule, it is crucial to confirm the presence of the primary amine (as a hydrochloride salt), the aromatic pyridine ring, and the aliphatic C-H bonds of the methyl and methylene groups.

Expected Data & Interpretation: The IR spectrum will be dominated by vibrations from the ammonium (-NH₃⁺) group.

  • N-H Stretching: Primary amine salts exhibit very broad and strong absorptions between 3200-2800 cm⁻¹, which often obscure the C-H stretching bands. This is due to the stretching vibrations of the N-H bonds in the -NH₃⁺ group.

  • N-H Bending: A key band for primary amines is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ region.[8]

  • Aromatic C=C/C=N Stretching: The pyridine ring will show a series of sharp to medium absorptions between 1600-1400 cm⁻¹.

  • Aliphatic C-H Stretching: The methyl and methylene groups will have C-H stretching vibrations just below 3000 cm⁻¹, though they may be part of the broad ammonium band.

  • C-Br Stretching: The carbon-bromine stretch is a low-energy vibration and will appear in the fingerprint region, typically between 650-550 cm⁻¹.[9]

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3200-2800 Strong, Broad N-H stretching (primary ammonium salt, -NH₃⁺)
~2980-2850 Medium (if visible) C-H stretching (aliphatic -CH₃, -CH₂)
~1610-1580 Medium-Strong N-H bending (primary amine)[8]
~1590, 1550, 1450 Medium, Sharp C=C and C=N ring stretching (pyridine)

| ~650-550 | Medium-Strong | C-Br stretching[9] |

Experimental Protocol (KBr Pellet Method)

  • Preparation: Gently grind 1-2 mg of the compound with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.[10]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or semi-transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Scanning: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 or 32 scans to improve the signal-to-noise ratio.[11]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Connectivity Mapping

Causality of Choice: While MS confirms the mass and FTIR confirms functional groups, NMR spectroscopy provides the atomic-level connectivity map. It is the most powerful technique for determining the precise substitution pattern on the pyridine ring by analyzing the chemical environment and coupling of each proton and carbon atom.

Expected Data & Interpretation:

¹H NMR: The substitution pattern leaves two protons on the pyridine ring. Due to the lack of adjacent protons, they are expected to appear as singlets (or narrow doublets due to long-range coupling). The electron-withdrawing nitrogen atom deshields adjacent protons, pushing them to a higher chemical shift (downfield).[12]

  • Aromatic Protons (H4, H6): Two distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm).

  • Methylene Protons (-CH₂-): A single signal, likely a singlet, is expected for the two equivalent protons of the aminomethyl group. Its position will be influenced by the adjacent aromatic ring and the ammonium group.

  • Methyl Protons (-CH₃): A single signal, a sharp singlet, for the three equivalent methyl protons.

  • Ammonium Protons (-NH₃⁺): A broad signal that can be exchangeable with deuterium in solvents like D₂O. Its chemical shift is variable.

¹³C NMR: The number of unique carbon signals will confirm the molecular symmetry. For the proposed structure, 7 distinct carbon signals are expected (5 for the pyridine ring, 1 for the -CH₂, and 1 for the -CH₃).

Predicted NMR Data (in DMSO-d₆)

Signal Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Pyridine C2 - δ ~155-160 ppm Carbon adjacent to nitrogen and bearing the -CH₂NH₃⁺ group.
Pyridine C3 - δ ~130-135 ppm Carbon bearing the methyl group.
Pyridine H4 Singlet, δ ~7.5-8.0 ppm δ ~138-142 ppm Aromatic proton adjacent to two substituted carbons.
Pyridine C5 - δ ~118-122 ppm Carbon bearing the bromine atom.
Pyridine H6 Singlet, δ ~8.0-8.5 ppm δ ~150-155 ppm Aromatic proton between the nitrogen and the bromo-substituted carbon. Deshielded by N.
-CH₂- Singlet, δ ~4.0-4.5 ppm δ ~40-45 ppm Methylene group attached to the aromatic ring (benzylic position).
-CH₃ Singlet, δ ~2.3-2.6 ppm δ ~18-22 ppm Methyl group attached to the aromatic ring.

| -NH₃⁺ | Broad Singlet, δ ~8.5-9.5 ppm | - | Protons on the positively charged nitrogen. |

Experimental Protocol (NMR)

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the hydrochloride salt in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it dissolves salts well and its water peak does not interfere with most signals).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[13]

  • Acquisition: Record standard ¹H, ¹³C{¹H}, and optionally, 2D correlation spectra such as COSY and HSQC to confirm H-H and C-H correlations, respectively.

  • Analysis: Integrate the ¹H signals to confirm proton ratios. Assign peaks based on chemical shifts, multiplicities, and 2D correlation data.

Section 5: Single-Crystal X-ray Crystallography: Unambiguous 3D Structure Determination

Causality of Choice: While the combined spectroscopic data build a very strong case for the proposed structure, they remain an interpretation. Single-crystal X-ray crystallography is not an interpretation; it is a direct visualization of the atomic positions in space.[14] It is the definitive, "gold standard" technique to unambiguously confirm the substitution pattern, bond lengths, bond angles, and the ionic nature of the hydrochloride salt, leaving no room for doubt.[15][16]

Expected Outcome: The analysis will yield a three-dimensional electron density map of the crystal lattice. This map is used to build a molecular model that will definitively show:

  • The planar C₅N hexagon of the pyridine ring.

  • The precise placement of the bromine atom at position 5, the methyl group at position 3, and the methanamine group at position 2.

  • The tetrahedral geometry around the protonated amine nitrogen.

  • The presence of a chloride ion in the crystal lattice, electrostatically interacting with the ammonium cation.

Experimental Protocol (Conceptual)

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/ether).[17]

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. Computational methods (direct methods or Patterson methods) are used to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model until the calculated diffraction pattern matches the experimentally observed one.

Conclusion: A Synthesis of Corroborating Evidence

The structure elucidation of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a textbook example of the power of a multi-technique analytical approach. Each piece of data serves as a check on the others, culminating in a single, consistent structural assignment.

  • Mass Spectrometry confirms the molecular formula and the presence of a single bromine atom through its unique isotopic signature.

  • FTIR Spectroscopy validates the presence of the key functional groups: the primary ammonium salt, the aromatic pyridine ring, and aliphatic C-H bonds.

  • NMR Spectroscopy provides the crucial connectivity map, detailing the carbon-hydrogen framework and confirming the 2,3,5-substitution pattern on the pyridine ring.

  • Single-Crystal X-ray Crystallography delivers the final, unambiguous proof, providing a high-resolution 3D picture of the molecule that validates the interpretations of all preceding spectroscopic data.

This rigorous, self-validating workflow ensures that the structure is known with the highest possible degree of certainty, a critical requirement for any compound intended for use in the precise and demanding fields of pharmaceutical and materials science.

References

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Exploratory

An In-depth Technical Guide to the Physical Properties of (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride (CAS 1257535-42-4)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the physical properties of (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride (CAS 1257535-42-4). As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the physical properties of (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride (CAS 1257535-42-4). As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind the physical characteristics of this compound and the experimental methodologies required for their determination.

Chemical Identity and Structural Rationale

(5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative. Its fundamental structure, consisting of a pyridine ring with bromo, methyl, and aminomethyl substituents, dictates its physicochemical behavior. The hydrochloride salt form is designed to enhance aqueous solubility and stability, a common strategy in drug development.[1]

PropertyValueSource
CAS Number 1257535-42-4[1]
Molecular Formula C₇H₁₀BrClN₂[2]
Molecular Weight 237.52 g/mol [2]
IUPAC Name (5-bromo-3-methylpyridin-2-yl)methanamine;hydrochloride[3]
Synonyms 2-(Aminomethyl)-5-bromo-3-methylpyridine hydrochloride[3]
Chemical Structure (See Figure 1)
Figure 1: Chemical structure of (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride

The presence of a basic aminomethyl group and a pyridine nitrogen atom makes the molecule susceptible to protonation, leading to the formation of a hydrochloride salt. This salt formation significantly influences the compound's physical properties compared to its free base form, 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5).

Crystalline State and Melting Point Analysis

The compound is a solid at room temperature.[2][3] The melting point of a crystalline solid is a critical indicator of its purity and lattice energy. While the exact melting point for CAS 1257535-42-4 is not publicly documented, we can infer its properties from its free base and the general effects of salt formation.

2.1. Reference Data: The Free Base

The free base, 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5), has a reported melting point in the range of 88-95 °C.[4] This provides a baseline for understanding the thermal behavior of the core molecule.

CompoundCAS NumberMelting Point (°C)
2-Amino-5-bromo-3-methylpyridine3430-21-588 - 95

2.2. Expected Properties of the Hydrochloride Salt

The formation of a hydrochloride salt introduces ionic character, which generally leads to a higher melting point due to the increased energy required to overcome the electrostatic forces in the crystal lattice.[5] Therefore, the melting point of (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride is anticipated to be significantly higher than that of its free base.

2.3. Experimental Determination of Melting Point

The melting point is experimentally determined using a capillary melting point apparatus.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

  • Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Finely powder the solid sample B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C Transfer D Heat at a controlled rate C->D E Observe for phase transition D->E F Record onset and completion temperatures E->F

Workflow for melting point determination.
Solubility Profile

The conversion of a basic compound to its hydrochloride salt is a standard pharmaceutical practice to enhance aqueous solubility.

3.1. Qualitative Solubility

(5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride is expected to be soluble in water and other polar solvents. The protonated amine and pyridinium groups can form strong hydrogen bonds with water molecules, facilitating dissolution.

3.2. Factors Influencing Solubility

The solubility of this compound will be pH-dependent. In acidic to neutral solutions, the ionized form will predominate, leading to higher solubility. As the pH increases, the equilibrium will shift towards the less soluble free base, potentially causing precipitation. The common ion effect can also influence solubility; for instance, in a solution with a high concentration of chloride ions, the solubility of the hydrochloride salt may decrease.[6]

3.3. Experimental Determination of Aqueous Solubility

A common method for determining aqueous solubility is the shake-flask method.

Protocol: Shake-Flask Solubility Measurement

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity and pKa

The pKa value is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. This compound has two potential basic centers: the pyridine nitrogen and the primary amine.

4.1. Theoretical pKa Estimation

The pKa of the pyridinium ion in substituted pyridines is influenced by the electronic effects of the substituents. The methyl group is weakly electron-donating, which slightly increases the basicity of the pyridine nitrogen. Conversely, the bromo group is electron-withdrawing through its inductive effect, which decreases basicity. The aminomethyl group will also influence the electronic environment. Computational methods, such as those employing density functional theory (DFT), can provide accurate predictions of pKa values for substituted pyridinium ions.[7][8] The pKa of a pyridinium ion can be estimated based on the pKb of the parent pyridine and the relationship pKa + pKb = 14.[9]

4.2. Experimental Determination of pKa

The pKa can be determined experimentally by potentiometric titration or UV-Vis spectrophotometry.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A known concentration of the compound is dissolved in water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

pKa_Determination cluster_titration Potentiometric Titration cluster_analysis Data Analysis Start Dissolve compound in water Titrate Titrate with strong acid/base Start->Titrate Measure Monitor pH continuously Titrate->Measure Plot Plot pH vs. Titrant Volume Measure->Plot Analyze Identify equivalence point(s) Plot->Analyze Titration Curve Calculate Determine pKa at half-equivalence point Analyze->Calculate

Logical flow for pKa determination.
Spectroscopic Properties

5.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the molecular structure. For (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride, the key expected signals are:

  • Pyridinium Protons: Due to the positive charge on the nitrogen, the aromatic protons on the pyridine ring are expected to be deshielded and appear at a downfield chemical shift compared to the free base.[10]

  • Methyl Protons: A singlet corresponding to the methyl group attached to the pyridine ring.

  • Aminomethyl Protons: A signal for the CH₂ group adjacent to the amino group.

  • Ammonium Protons: A broad signal for the -NH₃⁺ protons, which may exchange with solvent protons.

The chemical shifts of the pyridinium ring protons are sensitive to the solvent and concentration.[11]

5.2. UV-Vis Spectroscopy

Substituted pyridines exhibit characteristic UV absorption bands. The absorption maxima are influenced by the nature and position of the substituents.[12][13] Protonation of the pyridine nitrogen, as in the hydrochloride salt, can cause a shift in the absorption bands.[14] The UV-Vis spectrum is also a valuable tool for quantitative analysis, as described in the solubility determination protocol. The UV spectrum of pyridine shows absorption maxima around 202 nm and 254 nm.[15] The presence of bromo and methyl substituents will likely shift these maxima.

Conclusion

References

  • Frontier Specialty Chemicals. (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride. [Link]

  • Lead Sciences. (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride. [Link]

  • PubChem. 2-Amino-5-bromo-3-methylpyridine. [Link]

  • ResearchGate. Ultra‐Violet absorption spectra of pyridine and pyridine derivatives. [Link]

  • ACS Publications. Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. [Link]

  • ResearchGate. 1H-NMR chemical shift values of the pyridinium ring H 2 and H 6 protons for 1-alkyl-3-methylpyridinium chloride-based ILs with increased alkyl chain length (R). [Link]

  • National Center for Biotechnology Information. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]

  • ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [Link]

  • DOI. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • ResearchGate. Predicted melting points of 25 Cl- and F-based molten salts. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • National Center for Biotechnology Information. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • RSC Publishing. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Link]

  • RSC Publishing. Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON: PHARMACEUTICAL SALTS. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • ResearchGate. How does one calculate Pka value for Pyridinium by using pka value of pyridine?. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Canadian Journal of Chemistry. A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. [Link]

  • Wiley Online Library. Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubChem. 5-Bromo-3-methyl-2-nitropyridine. [Link]

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Foundational

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride molecular weight

An In-depth Technical Guide to (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride Executive Summary (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a halogenated pyridine derivative that serves as a cruci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

Executive Summary

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its structural features, including a reactive bromine atom and a primary amine, make it a versatile synthon for constructing more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis and characterization workflow, potential research applications, and detailed safety protocols. The information herein is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries to facilitate its effective and safe utilization in the laboratory.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity and a thorough understanding of its fundamental properties. (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a salt, which typically presents as a solid with properties that are distinct from its freebase form.

PropertyValueSource
Molecular Formula C₇H₉BrN₂·HCl[1]
Molecular Weight 237.525 g/mol [1]
CAS Number 1257535-42-4[1]
Appearance Solid (Typical)[2]
Purity ≥95% (Typical commercial grade)[1]
Canonical SMILES Cl.CC1=CC(Br)=CN=C1CN[1]

Synthesis and Structural Verification

The synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is not commonly detailed in primary literature but can be achieved through established synthetic transformations. The most logical and efficient pathway involves the reduction of a nitrile precursor, which is often commercially available or can be synthesized from a corresponding amine. This approach is favored due to the high yields and chemoselectivity of modern reducing agents.

Proposed Synthetic Workflow

The conversion of 5-Bromo-2-cyano-3-methylpyridine to the target amine hydrochloride is a robust two-step process. The cyano group is a versatile functional group that can be readily reduced to a primary amine. The subsequent conversion to the hydrochloride salt enhances the compound's stability and improves its handling characteristics as a crystalline solid.

G cluster_0 Step 1: Reduction of Nitrile cluster_1 Step 2: Salt Formation A 5-Bromo-2-cyano-3-methylpyridine (Starting Material) B (5-Bromo-3-methylpyridin-2-YL)methanamine (Freebase Intermediate) A->B Reagents: LiAlH4 or H2/Raney Ni C (5-Bromo-3-methylpyridin-2-YL)methanamine (Freebase Intermediate) D (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (Final Product) C->D Reagent: HCl in Ether/Dioxane

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure. Researchers must adapt it based on available equipment and scale.

  • Reduction of 5-Bromo-2-cyano-3-methylpyridine:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve 5-Bromo-2-cyano-3-methylpyridine, a known intermediate in pharmaceutical synthesis[3], in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The cyano group's reactivity makes it an excellent precursor[3].

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude freebase, (5-Bromo-3-methylpyridin-2-YL)methanamine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine freebase in a minimal amount of a suitable solvent, such as diethyl ether or methanol.

    • Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Structural Elucidation and Quality Control

To ensure the identity and purity of the synthesized compound, a battery of spectroscopic analyses is required. This represents a self-validating system, where each technique provides orthogonal data to confirm the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include a singlet for the methyl (CH₃) group, two singlets for the aromatic protons on the pyridine ring, and a singlet for the aminomethyl (CH₂NH₂) protons. The integration of these peaks should correspond to a 3:1:1:2 ratio.

  • ¹³C NMR: Reveals the number of unique carbon environments. The spectrum should show seven distinct carbon signals corresponding to the seven carbons in the molecule's backbone.

B. Mass Spectrometry (MS):

  • This technique is used to determine the molecular weight of the compound. For this molecule, high-resolution mass spectrometry (HRMS) should show a parent ion peak corresponding to the freebase (C₇H₉BrN₂). The isotopic pattern of this peak will be characteristic of a molecule containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks).

C. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • FT-IR is used to identify the functional groups present. Key expected vibrational bands include N-H stretching for the primary amine, C-H stretching for the aromatic and alkyl groups, C=N and C=C stretching for the pyridine ring, and a C-Br stretching vibration. The protocol for such an analysis typically involves preparing a KBr pellet with the sample or using an ATR attachment[4].

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide range of biological activities, including anti-tumor, anti-viral, and anti-microbial properties[5][6].

  • Scaffold for Lead Generation: (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is an ideal starting point for generating novel compound libraries. The primary amine serves as a handle for amide bond formation, reductive amination, or sulfonylation, while the bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity.

  • Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and defined chemical functionalities make it a suitable fragment for FBDD screening campaigns against various biological targets.

  • Intermediate for Agrochemicals: Precursors like 5-Bromo-2-cyano-3-methylpyridine are used to develop agrochemicals such as herbicides and pesticides[3]. This compound is therefore also valuable for the synthesis of new crop protection agents.

Safety, Handling, and Storage

While a specific safety data sheet for this exact compound is not widely published, data from closely related brominated pyridine amines provides a strong basis for establishing safe handling procedures[7][8][9].

Hazard Identification

Based on analogous structures, the compound should be treated as hazardous.

Hazard ClassGHS StatementSource(s)
Skin Corrosion/IrritationH315: Causes skin irritation[7][8]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[7][8]
Specific Target Organ ToxicityH335: May cause respiratory irritation[7][10]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[6][9]. Eyewash stations and safety showers should be readily accessible[8].

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles[9].

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all personal contact[6].

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter[10].

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[6][9].

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place[9][11]. Keep the container tightly closed and consider storing under an inert atmosphere like argon to prevent degradation[6][8].

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself[11].

References

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Amino-5-bromo-3-methylpyridine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 5-Bromo-3-methyl-2-nitropyridine. PubChem. Available at: [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride: A Theoretical and Practical Approach

Introduction (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The precise elucidation of its chemical structure is a prer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The precise elucidation of its chemical structure is a prerequisite for its advancement in any research and development pipeline. Spectroscopic methods provide the foundational data for unambiguous structure confirmation, purity assessment, and understanding of the molecule's electronic and conformational properties.

This technical guide presents a comprehensive overview of the expected spectroscopic characteristics of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. Due to the current absence of publicly available experimental spectra for this specific compound, this document serves as a predictive guide based on established principles of spectroscopy and data from analogous structures. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing predicted data and detailed interpretations. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this and related heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The structure of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride, with the chemical formula C7H10BrClN2 and a molecular weight of approximately 237.52 g/mol , presents several key features that will be discernible by spectroscopic analysis. The substituted pyridine ring, the methyl and aminomethyl groups, and the presence of a bromine atom all contribute to a unique spectroscopic fingerprint. The hydrochloride salt form will particularly influence the behavior of the amine group.

Figure 1. Chemical structure of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Theoretical Background: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling reveals the number of neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for hydrochloride salts due to its high polarity and ability to solubilize them. Deuterium oxide (D₂O) could also be used, but this would lead to the exchange of the amine protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 25 °C

    • Number of scans: 16-32 (adjust for signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak (δ 2.50 ppm for DMSO-d₆).

Predicted ¹H NMR Spectrum and Interpretation:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-6 (Pyridine)8.5 - 8.7d~2.5This proton is ortho to the ring nitrogen and is deshielded. It will appear as a doublet due to coupling with H-4.
H-4 (Pyridine)8.0 - 8.2d~2.5This proton is para to the ring nitrogen and meta to the bromine. It will be a doublet due to coupling with H-6.
-CH₂- (Aminomethyl)4.3 - 4.5sN/AThe methylene protons are adjacent to the electron-withdrawing pyridine ring and the ammonium group, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons.
-NH₃⁺ (Ammonium)8.8 - 9.2br sN/AThe protons on the nitrogen of the hydrochloride salt are expected to be significantly deshielded and will likely appear as a broad singlet. The chemical shift can be highly dependent on concentration and residual water.
-CH₃ (Methyl)2.4 - 2.6sN/AThe methyl group protons on the pyridine ring will appear as a singlet.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen for its ability to dissolve the polar hydrochloride salt and to avoid the exchange of the labile N-H protons, which would occur in D₂O.[1]

  • Field Strength: A higher field strength (≥ 400 MHz) provides better signal dispersion, which is crucial for resolving the aromatic proton signals.

G cluster_workflow ¹H NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in DMSO-d6) NMR_Acquisition NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Figure 2. ¹H NMR experimental and analysis workflow.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Background: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of its attached atoms.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

  • Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (δ 39.52 ppm for DMSO-d₆).

Predicted ¹³C NMR Spectrum and Interpretation:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-2 (Pyridine)155 - 158This carbon is attached to the aminomethyl group and is adjacent to the ring nitrogen, resulting in a downfield shift.
C-6 (Pyridine)150 - 153This carbon is adjacent to the ring nitrogen and is deshielded.
C-4 (Pyridine)140 - 143This aromatic carbon will have a characteristic downfield shift.
C-3 (Pyridine)135 - 138This carbon is attached to the methyl group.
C-5 (Pyridine)118 - 122The carbon bearing the bromine atom will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, but its position can vary.
-CH₂- (Aminomethyl)45 - 48This aliphatic carbon is attached to the pyridine ring and the nitrogen, shifting it downfield.
-CH₃ (Methyl)18 - 22The methyl carbon will appear in the typical upfield aliphatic region.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Theoretical Background: Mass Spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion of the free base.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile with a small amount of formic acid to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Mode: Positive ion mode.

Predicted Mass Spectrum and Interpretation:

The mass spectrum is expected to show a prominent ion corresponding to the protonated free base, [(M+H)⁺], where M is the free base (5-Bromo-3-methylpyridin-2-YL)methanamine.

  • Molecular Formula of Free Base: C₇H₉BrN₂

  • Monoisotopic Mass of Free Base: 200.0003 g/mol (for ⁷⁹Br) and 202.0003 g/mol (for ⁸¹Br)

The most prominent feature will be an isotopic cluster for the [M+H]⁺ ion at m/z 201.0076 and 203.0055 . The near 1:1 ratio of these two peaks is a characteristic signature of the presence of a single bromine atom.

Predicted Fragmentation Pattern: Under tandem MS (MS/MS) conditions, the [M+H]⁺ ion could fragment through several pathways:

  • Loss of NH₃: A common fragmentation for primary amines, leading to an ion at m/z 184.0/186.0.

  • Loss of the aminomethyl group: Cleavage of the C-C bond between the pyridine ring and the methylene group.

G Parent [M+H]⁺ m/z 201/203 Frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z 184/186 Parent->Frag1 -NH₃ Frag2 Loss of CH₂NH₂ [M+H-CH₂NH₂]⁺ Parent->Frag2 -CH₂NH₂

Figure 3. Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Background: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a thin film on a salt plate from a mull.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (CH₃, CH₂)
2800-2400 (broad)N-H stretchAmmonium (-NH₃⁺)
1600-1580C=C stretchPyridine ring
1570-1550C=N stretchPyridine ring
1480-1450C-H bendAliphatic C-H
1200-1000C-N stretchAromatic amine
700-600C-Br stretchBromo-aromatic

The broad absorption in the 2800-2400 cm⁻¹ region is a strong indicator of the presence of an ammonium salt.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. While experimental data is not yet publicly available, the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data presented herein offer a robust starting point for researchers working with this compound. The provided experimental protocols are based on standard practices for similar molecules and are designed to yield high-quality, interpretable data. The self-validating nature of combining these different spectroscopic techniques will allow for a high degree of confidence in the structural elucidation of this and related novel chemical entities.

References

  • Lead Sciences. (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride. [Link]

  • PubChem. Compound Summary for CID 158220120, (5-Bromo-3-chloropyrazin-2-yl)methanamine. [Link]

  • Royal Society of Chemistry. Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-5-bromo-3-methylpyridine hydrochloride

Introduction 2-(Aminomethyl)-5-bromo-3-methylpyridine hydrochloride is a key building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Aminomethyl)-5-bromo-3-methylpyridine hydrochloride is a key building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The presence of a reactive aminomethyl group, a bromine atom for further functionalization (e.g., via cross-coupling reactions), and a methyl group for steric and electronic modulation makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a reliable and reproducible synthetic route to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is built upon established chemical principles and provides a detailed, step-by-step protocol for laboratory-scale synthesis.

Synthetic Strategy: A Multi-step Approach

The synthesis of 2-(Aminomethyl)-5-bromo-3-methylpyridine hydrochloride is most effectively achieved through a four-step sequence, commencing with the commercially available starting material, 2-amino-3-methylpyridine. The overall synthetic pathway is depicted below:

Synthesis_Route A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination C 5-Bromo-2-cyano-3-methylpyridine B->C Sandmeyer Reaction D 2-(Aminomethyl)-5-bromo-3-methylpyridine C->D Nitrile Reduction E 2-(Aminomethyl)-5-bromo-3-methylpyridine hydrochloride D->E Salt Formation

Figure 1: Proposed synthetic route for 2-(Aminomethyl)-5-bromo-3-methylpyridine hydrochloride.

This strategy was devised for its logical progression and reliance on well-understood and high-yielding chemical transformations. The key steps involve:

  • Electrophilic Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring.

  • Sandmeyer Reaction: Conversion of the 2-amino group into a cyano group.

  • Nitrile Reduction: Selective reduction of the cyano group to a primary amine.

  • Hydrochloride Salt Formation: Conversion of the final product into its more stable and handleable hydrochloride salt.

The rationale behind the choice of each reaction and the specific conditions are elaborated in the detailed experimental protocols that follow.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This initial step involves the regioselective bromination of 2-amino-3-methylpyridine. The amino group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile primarily to the 5-position.

Protocol:

  • To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-5-bromo-3-methylpyridine.

Step 2: Synthesis of 5-Bromo-2-cyano-3-methylpyridine via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a nitrile.[1][2] This transformation proceeds via a diazonium salt intermediate.

Protocol:

  • Suspend 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.

  • Heat the reaction mixture to 50-60 °C for 1-2 hours.

  • Cool the mixture to room temperature and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to yield 5-bromo-2-cyano-3-methylpyridine.

Step 3: Reduction of 5-Bromo-2-cyano-3-methylpyridine

The selective reduction of the nitrile in the presence of an aryl bromide is a critical step. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles, they may also lead to dehalogenation.[3][4] Catalytic hydrogenation presents a viable alternative. Although palladium is often associated with dehalogenation, under controlled conditions, it can selectively reduce the nitrile. A patent for a similar substrate demonstrates the successful use of palladium on charcoal for this transformation.[5][6]

Protocol (Catalytic Hydrogenation):

  • Dissolve 5-bromo-2-cyano-3-methylpyridine (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% palladium on charcoal (Pd/C) (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)-5-bromo-3-methylpyridine.

Step 4: Formation of 2-(Aminomethyl)-5-bromo-3-methylpyridine hydrochloride

The final step involves the formation of the hydrochloride salt, which improves the stability and handling of the amine product. This is a straightforward acid-base reaction.[7][8]

Protocol:

  • Dissolve the crude 2-(aminomethyl)-5-bromo-3-methylpyridine from the previous step in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of the hydrochloride salt will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-(aminomethyl)-5-bromo-3-methylpyridine hydrochloride.

Data Summary

The following table summarizes the expected yields and key characterization data for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
2-Amino-5-bromo-3-methylpyridineC₆H₇BrN₂187.0470-80
5-Bromo-2-cyano-3-methylpyridineC₇H₅BrN₂196.0460-70
2-(Aminomethyl)-5-bromo-3-methylpyridineC₇H₉BrN₂201.0780-90
2-(Aminomethyl)-5-bromo-3-methylpyridine hydrochlorideC₇H₁₀BrClN₂237.53>95

Conclusion

The synthetic route detailed in this guide provides a robust and efficient method for the preparation of 2-(Aminomethyl)-5-bromo-3-methylpyridine hydrochloride. The procedures are based on well-established chemical transformations and are amenable to laboratory-scale synthesis. By following these protocols, researchers can reliably produce this versatile building block for their drug discovery and development programs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google P
  • US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google P
  • A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.
  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google P
  • Will LiAlH4 substitute a Br? : r/OrganicChemistry - Reddit. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. [Link]

  • Nitrile reduction using Cobalt Chloride and NaBH4 , Hive Methods Discourse. [Link]

  • Process for selective nitrile reduction - Google P
  • Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water | Request PDF - ResearchGate. [Link]

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google P

Sources

Exploratory

An In-Depth Technical Guide on the Stability and Storage of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

This guide provides a comprehensive analysis of the stability and optimal storage conditions for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (Catalog#: B12741, CAS Number: 1257535-42-4).[1] Intended for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the stability and optimal storage conditions for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (Catalog#: B12741, CAS Number: 1257535-42-4).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.

Executive Summary: A Chemist's Perspective

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative. Its stability is governed by the interplay of its core structural components: the bromopyridine ring and the aminomethyl hydrochloride salt. As an amine hydrochloride, it is expected to have a longer shelf-life and better water solubility compared to its free base form.[2] However, the presence of the brominated heterocyclic ring introduces specific sensitivities that necessitate careful handling and storage to prevent degradation. This guide will deconstruct the molecule's stability profile, outline potential degradation pathways, and provide actionable protocols for its preservation and quality assessment.

Molecular Profile and Intrinsic Stability Factors

To understand the stability of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride, we must first analyze its constituent parts.

FeatureChemical MoietyFormulaMolecular WeightInherent Stability Implication
Parent Compound (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochlorideC7H10BrClN2237.52 g/mol Solid at room temperature.[3][4]
Core Heterocycle BromopyridineC5H4BrN~158.00 g/mol Pyridine derivatives are generally stable, but the bromine substituent can be a site for nucleophilic substitution or light-induced reactions.[5]
Functional Group 1 Primary Amine-CH2NH2-The amine group is basic and can be susceptible to oxidation.
Salt Form Hydrochloride·HCl-The hydrochloride salt enhances stability and handling properties compared to the free base, reducing volatility and often increasing aqueous solubility.[2] However, it can introduce hygroscopicity.
The Role of the Hydrochloride Salt

Converting amines to their hydrochloride salts is a standard practice in pharmaceutical and chemical sciences to enhance stability.[2] The protonation of the basic amine group protects it from certain oxidative and degradation reactions. Furthermore, the salt form typically results in a crystalline solid that is easier to handle, weigh, and store than the often oily or volatile free base.[6]

The Bromopyridine Core: A Double-Edged Sword

The bromopyridine moiety is central to the molecule's reactivity. While pyridine itself is a stable aromatic system, halogenated pyridines can undergo specific reactions.[7] The bromine atom, being a good leaving group, makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly under basic conditions or in the presence of strong nucleophiles. 3-bromopyridines are noted for their stability and availability.[8]

Potential Degradation Pathways and Mechanisms

Understanding how a molecule can degrade is the foundation of designing effective storage strategies. For (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride, the primary concerns are hygroscopicity, photodegradation, and thermal decomposition.

Hygroscopicity and Hydrolysis

Hydrochloride salts are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[9] The ionic nature of the salt attracts polar water molecules. While minor water absorption may not immediately cause chemical degradation, it can lead to physical changes like clumping and may act as a medium for hydrolytic reactions over time, potentially impacting assay accuracy. Safety data for similar compounds explicitly state to "avoid moisture".[10]

Caption: Hygroscopicity workflow for hydrochloride salts.

Photodegradation

Aromatic halides, including bromopyridines, can be sensitive to light, particularly UV radiation. The energy from photons can be sufficient to induce homolytic cleavage of the carbon-bromine bond, generating radical species. These highly reactive intermediates can then participate in a cascade of secondary reactions, leading to discoloration and the formation of impurities.

Thermal Decomposition

While generally stable at ambient temperatures, amine hydrochlorides can decompose at elevated temperatures.[11] This decomposition can involve the loss of hydrogen chloride gas, followed by the degradation of the resulting free amine. The free amine is typically less stable than its salt form.[2]

G cluster_main Potential Degradation Pathways cluster_stressors Stress Factors cluster_degradation Degradation Products Compound (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride Moisture Moisture/Humidity Compound->Moisture Hygroscopicity Light Light (UV) Compound->Light Photolysis Heat Elevated Temperature Compound->Heat Thermolysis Hygroscopic Hydrated Compound (Physical Change) Moisture->Hygroscopic Photo Radical Intermediates, De-brominated Species Light->Photo Thermal Free Amine + HCl(g), Further Degradation Heat->Thermal

Caption: Key environmental stressors and resulting degradation.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following storage and handling procedures are recommended to maximize the shelf-life and preserve the purity of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8 °C).[4]While stable at room temperature, refrigeration can slow down potential long-term degradation processes. For related compounds, 2-8 °C is often recommended.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[12]Minimizes exposure to atmospheric moisture and oxygen, mitigating hygroscopicity and potential oxidation of the amine.
Container Tightly sealed, amber glass vial.[12][13]Amber glass protects the compound from light exposure, preventing photodegradation. A tight seal is crucial to prevent moisture ingress.[12][13]
Location A dry, well-ventilated, and dark place.[13][14]Protects from ambient humidity, light, and temperature fluctuations.

Summary of Storage Recommendations: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[13] Several suppliers recommend room temperature storage in a dry, sealed environment.[4] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is the gold standard.

Laboratory Handling Best Practices
  • Equilibration: Before opening, allow the container to warm to room temperature, especially if stored refrigerated. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the solid in a glove box or glove bag under an inert atmosphere to minimize exposure to air and moisture.

  • Avoid Dust Formation: Handle the compound carefully to avoid creating dust.[12][13] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Weighing: Use a clean, dry spatula. Weigh out the required amount quickly and reseal the container tightly immediately afterward.

  • Solution Preparation: When preparing solutions, be mindful of solvent purity. While the hydrochloride salt form generally improves water solubility, the specific solubility should be empirically determined.[2]

Protocol for a Self-Validating Stability Study

To empirically validate the stability of a new batch or to establish in-house shelf-life, a forced degradation study is an invaluable tool. This protocol outlines a systematic approach.

Experimental Design

The objective is to subject the compound to stress conditions more severe than typical storage to accelerate potential degradation.

Materials:

  • (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers (pH 4, 7, 9)

  • High-purity water

  • Analytical balance

  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature/humidity controlled chamber

  • Photostability chamber

Step-by-Step Protocol
  • Initial Analysis (T=0):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

    • Develop an HPLC method capable of separating the parent peak from potential degradants.

    • Run the T=0 sample to establish the initial purity and peak area. This is your baseline.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Prepare solutions of the compound in 0.1 M HCl, water, and 0.1 M NaOH. Keep at 60°C for 24-48 hours.

    • Oxidative Degradation: Prepare a solution of the compound in 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Stress (Solid State): Place a small amount of the solid compound in an oven at 60°C for 1 week.

    • Photostability (Solid State): Expose a thin layer of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time-Point Analysis:

    • At designated time points (e.g., 24h, 48h, 1 week), draw samples from the stress conditions.

    • Neutralize the acid and base hydrolysis samples before injection if necessary.

    • Dilute all samples to the same concentration as the T=0 standard.

    • Analyze by HPLC.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the T=0 sample.

    • Calculate the percentage degradation by the decrease in the main peak area.

    • Note the appearance of any new peaks (degradants).

    • This data will reveal the compound's vulnerabilities, confirming the need for protection from light, moisture, and potentially incompatible pH conditions.

Caption: Workflow for a forced degradation stability study.

Conclusion

The stability of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is robust under proper storage conditions, largely due to its formulation as a hydrochloride salt. However, its chemical structure contains moieties susceptible to degradation from moisture, light, and high temperatures. Adherence to the storage and handling protocols detailed in this guide—specifically, storage in a tightly sealed, amber vial in a dry, cool environment, preferably under an inert atmosphere—is critical for preserving its purity and ensuring the reliability of experimental outcomes. The implementation of self-validating stability studies provides an empirical foundation for laboratory-specific storage and handling procedures.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 5-Bromo-2-formylpyridine.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-AMINO-3-BROMO-2-METHYLPYRIDINE.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-5-bromo-2-methylpyridine.
  • CymitQuimica. * (3-Bromo-5-methylpyridin-2-yl)methanamine HCl*.
  • Frontier Specialty Chemicals. (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride.
  • Google Patents. (1993). Process for recovery of amines and volatile acids from amine salts.
  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • Lead Sciences. (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride.
  • Reddit. (2018). Ways of crashing out amines.
  • RSC Publishing. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.
  • PubChem. 5-Bromo-2-methylpyridin-3-amine.
  • Wikipedia. 2-Bromopyridine.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
  • Wikipedia. Hydrochloride.
  • Quora. (2016). What makes common salt hygroscopic?.

Sources

Foundational

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride Authored by a Senior Application Scientist Abstract: The solubility of an active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

Authored by a Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride, a pyridine derivative of interest in pharmaceutical research.[4][5] We will explore the theoretical underpinnings of solubility, present detailed protocols for its empirical determination across a range of pharmaceutically relevant solvents, and discuss the analytical methodologies required for accurate quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that dictates the dissolution rate and subsequent absorption of an API in the gastrointestinal tract, thereby governing its bioavailability.[1][2][3] Poorly soluble compounds often exhibit low and erratic absorption, leading to suboptimal therapeutic outcomes and posing significant hurdles for formulation development.[1]

Early and accurate assessment of a compound's solubility profile is therefore not merely a routine characterization step but a critical component of risk mitigation in the drug development pipeline.[6] It informs decisions on candidate selection, guides the design of appropriate formulation strategies, and is a key data point for biopharmaceutical classification systems (BCS).[7] This guide is designed to provide a robust, scientifically-grounded methodology for determining the solubility of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride.

Physicochemical Properties of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

A thorough understanding of the subject molecule's properties is essential before embarking on experimental work.

Table 1: Physicochemical Properties of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride and Related Analogues

Property(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride2-Amino-5-bromo-3-methylpyridine5-Bromo-2-cyano-3-methylpyridine
Molecular Formula C₇H₁₀BrClN₂[8][9]C₆H₇BrN₂[10]C₇H₅BrN₂[4]
Molecular Weight 237.52 g/mol [8][9]187.04 g/mol [10]197.04 g/mol [4]
Appearance Expected to be a solid[8]Light yellow to brown powder/crystalLight yellow to off-white solid[4]
Predicted Solubility The hydrochloride salt form suggests moderate aqueous solubility. The brominated pyridine ring introduces hydrophobicity, while the primary amine and methyl group will influence polarity and crystal lattice energy.Soluble in MethanolNo data available
CAS Number 1257535-42-4[9]3430-21-5156072-86-5[4]

The structure of (5-Bromo-3-methylpyridin-2-YL)methanamine as a hydrochloride salt is key. The presence of the ionizable aminomethyl group, protonated to form the hydrochloride, is expected to enhance its solubility in aqueous and polar protic solvents compared to its free base form. However, the bromo- and methyl-substituted pyridine ring contributes to the molecule's lipophilicity, which will influence its solubility in organic solvents.

Experimental Workflow for Solubility Determination

A systematic approach is required to build a comprehensive solubility profile. The following workflow outlines the necessary steps from solvent selection to data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Solvent_Selection Solvent Selection (Aqueous & Organic) Shake_Flask Equilibrium Solubility (Shake-Flask Method) Solvent_Selection->Shake_Flask Compound_Prep Compound Preparation & Purity Check Compound_Prep->Shake_Flask Analytical_Method Analytical Method Development (e.g., HPLC-UV) Quantification Quantification of Dissolved Compound Analytical_Method->Quantification Sampling Sample Collection & Filtration Shake_Flask->Sampling Sampling->Quantification Data_Processing Data Processing & Calculation Quantification->Data_Processing Profile_Generation Solubility Profile Generation Data_Processing->Profile_Generation G cluster_hplc HPLC Quantification Workflow Sample Filtered Supernatant Dilution Dilution with Mobile Phase Sample->Dilution Injection Autosampler Injection Dilution->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV/PDA Detection at λmax Separation->Detection Integration Peak Area Integration Detection->Integration Calculation Concentration Calculation via Calibration Curve Integration->Calculation

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Targeted Therapies In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride has emerged as a highly valuable scaffold, particularly in the development of targeted therapies such as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. Its utility stems from a unique combination of structural features: a substituted pyridine core, a reactive bromine atom, and a primary aminomethyl group. This trifecta of functionalities provides medicinal chemists with a versatile platform for molecular elaboration, enabling the systematic construction of complex molecules with tailored pharmacological profiles.

The pyridine ring itself is a common motif in a multitude of biologically active compounds, prized for its ability to engage in crucial hydrogen bonding interactions within the active sites of enzymes. The bromine atom at the 5-position serves as a key synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl and heteroaryl moieties, which can be used to modulate a compound's potency, selectivity, and pharmacokinetic properties. Finally, the aminomethyl group at the 2-position provides a nucleophilic center for the formation of amides, sulfonamides, or for the construction of additional heterocyclic rings, further expanding the accessible chemical space.

This document serves as a comprehensive guide to the application of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride in medicinal chemistry. It will provide detailed insights into its role in the synthesis of cutting-edge therapeutics, complete with step-by-step protocols and a discussion of the underlying chemical principles.

Core Applications in Drug Discovery: A Focus on PARP Inhibition

A prime example of the strategic application of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is in the synthesis of potent PARP inhibitors. PARP enzymes are critical components of the DNA damage response pathway, and their inhibition has proven to be a highly effective strategy in the treatment of cancers with deficiencies in other DNA repair mechanisms, such as those harboring BRCA1/2 mutations.

The synthesis of advanced PARP inhibitors often involves the construction of a complex heterocyclic core designed to mimic the nicotinamide portion of the natural PARP substrate, NAD+. (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride serves as a key precursor to a portion of this core, where the aminomethyl group is utilized to form a new heterocyclic ring, and the bromine atom is later exploited for a Suzuki coupling to introduce another key fragment of the final inhibitor.

Illustrative Synthetic Pathway: From Building Block to PARP Inhibitor Core

The following diagram illustrates a generalized synthetic pathway for the construction of a PARP inhibitor core, highlighting the pivotal role of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride.

G A (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride C Cyclization Reaction A->C Reagent X B Intermediate A (e.g., Phthalazinone Precursor) B->C Base D Fused Heterocyclic Intermediate C->D Formation of new heterocycle F Suzuki Coupling D->F E Arylboronic Acid E->F G PARP Inhibitor Core Structure F->G Pd Catalyst

Caption: Generalized workflow for the synthesis of a PARP inhibitor core.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples based on established synthetic methodologies for the use of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride in the synthesis of PARP inhibitors. Researchers should adapt these protocols based on the specific requirements of their target molecules and should always adhere to standard laboratory safety procedures.

Protocol 1: Synthesis of a Fused Pyridopyridazinone Intermediate

This protocol describes the initial cyclization reaction to form a key heterocyclic intermediate.

Materials:

  • (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

  • 2-Formylbenzoic acid

  • Triethylamine

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq), 2-formylbenzoic acid (1.05 eq), and toluene.

  • Add triethylamine (1.1 eq) to the suspension and stir at room temperature for 10 minutes.

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold toluene, and dry under vacuum.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Final Product Elaboration

This protocol details the subsequent Suzuki coupling to introduce a final aryl group.

Materials:

  • Fused Pyridopyridazinone Intermediate from Protocol 1

  • Arylboronic acid or ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the fused pyridopyridazinone intermediate (1.0 eq), the arylboronic acid or ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • De-gas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final PARP inhibitor core structure.

Data Presentation: Physicochemical Properties

PropertyValue
CAS Number 1257535-42-4
Molecular Formula C₇H₉BrN₂ · HCl
Molecular Weight 237.53 g/mol
Appearance Off-white to pale yellow solid
Purity Typically >95%

Conclusion and Future Outlook

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined and versatile reactivity allows for the efficient and modular synthesis of complex, biologically active molecules. The successful application of this building block in the development of PARP inhibitors underscores its potential for the creation of other targeted therapies. As our understanding of disease biology continues to evolve, the demand for such adaptable and strategically functionalized building blocks will undoubtedly grow, ensuring that (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride remains a valuable tool in the medicinal chemist's arsenal.

References

  • WO2011004149A1: World Intellectual Property Organization. (2011).
  • WO2012011729A1: World Intellectual Property Organization. (2012). Preparation of phthalazinone derivatives as poly(ADP-ribose) polymerase (PARP)
Application

Application Note: Versatile Derivatization Strategies for (5-Bromo-3-methylpyridin-2-YL)methanamine in Medicinal Chemistry

Introduction: Strategic Importance and Rationale The (5-Bromo-3-methylpyridin-2-YL)methanamine scaffold is a valuable building block in modern drug discovery. Its structure presents two primary, orthogonal handles for ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Rationale

The (5-Bromo-3-methylpyridin-2-YL)methanamine scaffold is a valuable building block in modern drug discovery. Its structure presents two primary, orthogonal handles for chemical modification: a nucleophilic primary amine and a brominated pyridine ring suitable for cross-coupling reactions. This application note focuses exclusively on the derivatization of the primary amine, a critical step for generating libraries of novel compounds for structure-activity relationship (SAR) studies. The primary amine serves as a versatile anchor point for introducing a wide array of functional groups, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as providing vectors for targeting specific biological interactions.

This guide provides detailed, field-proven protocols for three fundamental and high-yielding derivatization strategies: N-Acylation , N-Sulfonylation , and Reductive Amination . The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific molecular designs.

Core Derivatization Principles: Activating the Substrate

The starting material, (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride[1][2], is a salt. The primary amine is protonated, rendering it non-nucleophilic. Therefore, the initial and most critical step in any of these protocols is the in situ neutralization of the hydrochloride salt to liberate the free primary amine. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). An excess of the base (typically 2-3 equivalents) is used to both neutralize the salt and quench the acidic byproduct generated during the subsequent reaction (e.g., HCl from an acyl chloride).

Protocol I: N-Acylation for Amide Synthesis

N-Acylation is one of the most robust methods for derivatizing primary amines, forming a stable amide bond. This reaction is fundamental in medicinal chemistry for creating peptidomimetics and introducing carbonyl functionalities. The protocol described here uses an acyl chloride as the electrophile.

Mechanistic Rationale

The liberated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation by the excess base, yields the final amide product. The reaction is typically fast and exothermic, often requiring initial cooling to control the reaction rate and minimize side-product formation.

Experimental Workflow: N-Acylation

acylation_workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Amine HCl (1 eq) in DCM Base Add TEA (2.2 eq) Stir 5 min Start->Base Cool Cool to 0 °C (Ice Bath) Base->Cool AcylCl Add Acyl Chloride (1.1 eq) Dropwise Cool->AcylCl Warm Warm to RT Stir 1-3 h AcylCl->Warm Monitor Monitor by TLC Warm->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Dry (Na₂SO₄) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product Characterize Final Product Purify->Product

Caption: N-Acylation Experimental Workflow.

Step-by-Step Protocol: Synthesis of N-((5-bromo-3-methylpyridin-2-yl)methyl)acetamide
  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq, e.g., 238 mg, 1.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 10 mL).

  • Basification: Add triethylamine (TEA) (2.2 eq, e.g., 0.31 mL, 2.2 mmol) and stir the solution at room temperature for 5 minutes to ensure complete formation of the free amine.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath. Add acetyl chloride (1.1 eq, e.g., 0.08 mL, 1.1 mmol) dropwise over 2 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting amine spot indicates completion.

  • Work-up: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Data
ReagentEquivalentsReaction Time (h)Yield (%)Purity (HPLC)
Acetyl Chloride1.11.592%>98%
Benzoyl Chloride1.12.088%>97%
Isobutyryl Chloride1.12.585%>98%

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in numerous approved drugs. The reaction is analogous to N-acylation but employs a sulfonyl chloride, yielding a highly stable sulfonamide linkage.

Mechanistic Rationale

Similar to acylation, the free primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The resulting intermediate expels a chloride ion to form the sulfonamide. The reaction conditions are comparable, though sometimes slightly elevated temperatures or longer reaction times may be necessary depending on the reactivity of the specific sulfonyl chloride used.

Experimental Workflow: N-Sulfonylation

sulfonylation_workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Amine HCl (1 eq) in Pyridine or DCM Base Add TEA (2.5 eq, if DCM) Stir 5 min Start->Base SulfonylCl Add Sulfonyl Chloride (1.2 eq) Base->SulfonylCl Stir Stir at RT to 40 °C for 4-12 h SulfonylCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with sat. aq. NH₄Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O, Brine Dry (MgSO₄) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify via Column Chromatography or Recrystallization Concentrate->Purify Product Characterize Final Product Purify->Product

Caption: N-Sulfonylation Experimental Workflow.

Step-by-Step Protocol: Synthesis of N-((5-bromo-3-methylpyridin-2-yl)methyl)-4-methylbenzenesulfonamide
  • Preparation: In a flask, dissolve (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq, 238 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Basification: Add TEA (2.5 eq, 0.35 mL, 2.5 mmol) and stir for 5 minutes at room temperature.

  • Reagent Addition: Add p-toluenesulfonyl chloride (tosyl chloride) (1.2 eq, 229 mg, 1.2 mmol) in one portion.

  • Reaction Progression: Stir the mixture at room temperature for 4-12 hours. The reaction can be gently heated to 40 °C to increase the rate if necessary.

  • Monitoring: Track the consumption of the starting amine using LC-MS or TLC (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Pour the reaction mixture into saturated aqueous ammonium chloride solution (15 mL) and extract with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting solid by recrystallization or flash column chromatography.

  • Characterization: Verify the product structure and purity via NMR, MS, and HPLC analysis.

Protocol III: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and versatile method to form C-N bonds, converting a primary amine into a secondary or tertiary amine.[3][4] This one-pot reaction involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ to the corresponding amine.

Mechanistic Rationale & Reagent Choice

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl to form a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions). A reducing agent present in the mixture selectively reduces the C=N double bond to a C-N single bond.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions needed for imine formation, and selectively reduces the imine/iminium ion much faster than it reduces the starting aldehyde or ketone.[5] Sodium cyanoborohydride (NaBH₃CN) is another common option.[6]

Experimental Workflow: Reductive Amination

reductive_amination_workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Amine HCl (1 eq), Aldehyde (1.1 eq), & TEA (1.1 eq) in DCE or MeOH Stir_Initial Stir at RT 30 min Start->Stir_Initial Add_STAB Add NaBH(OAc)₃ (1.5 eq) Portion-wise Stir_Initial->Add_STAB Stir_Final Stir at RT for 6-24 h Add_STAB->Stir_Final Monitor Monitor by LC-MS Stir_Final->Monitor Quench Quench with sat. aq. NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Dry (Na₂SO₄) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product Characterize Final Product Purify->Product

Caption: Reductive Amination Experimental Workflow.

Step-by-Step Protocol: Synthesis of N-benzyl-1-(5-bromo-3-methylpyridin-2-yl)methanamine
  • Preparation: To a flask, add (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq, 238 mg, 1.0 mmol), benzaldehyde (1.1 eq, 117 mg, 1.1 mmol), and triethylamine (1.1 eq, 0.15 mL, 1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: Some effervescence may occur.

  • Reaction Progression: Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed and the desired product mass is observed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir for 10 minutes, then transfer to a separatory funnel.

  • Purification: Extract the mixture with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the final structure via NMR and MS analysis.

Analytical Characterization and Validation

The successful synthesis of derivatives must be confirmed through rigorous analytical techniques.

  • Thin Layer Chromatography (TLC): Essential for real-time reaction monitoring. The product spot should have a different Rf value than the starting amine.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reverse-phase method is typically suitable for these types of molecules.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming functional group transformations. For example, N-acylation will show a strong characteristic amide carbonyl (C=O) stretch around 1640-1680 cm⁻¹.[8]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation, confirming the addition of the new substituent and changes in the chemical shifts of neighboring protons.

Conclusion

The derivatization of (5-Bromo-3-methylpyridin-2-YL)methanamine via N-acylation, N-sulfonylation, and reductive amination offers a robust and versatile platform for generating diverse chemical libraries. These protocols are scalable and utilize common laboratory reagents and techniques. By understanding the principles behind each transformation, researchers can effectively leverage this key building block to accelerate hit-to-lead campaigns and explore novel chemical space in drug discovery programs.

References

  • Uddin, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

  • PubMed. (n.d.). 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine. Available at: [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • ResearchGate. (2018). A Convenient method of pyridine derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Available at: [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • ResearchGate. (n.d.). Reductive amination with 5-ethyl-2-methylpyridine borane. Available at: [Link]

  • Lead Sciences. (n.d.). (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride. Available at: [Link]

  • SIELC. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Available at: [Link]

Sources

Method

Application Notes and Protocols for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride in Catalysis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridinylmethanamine that, whil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridinylmethanamine that, while not extensively documented as a catalyst itself, possesses key structural features suggesting significant potential in homogeneous catalysis. This guide provides a detailed exploration of its prospective applications, grounded in the established reactivity of its core functional moieties. We present detailed protocols for two primary applications: first, its use as a bidentate N,N-ligand for transition metal-catalyzed cross-coupling and hydrogenation reactions, and second, its role as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The experimental designs and protocols herein are synthesized from established principles and proven methodologies for analogous molecular structures, providing a robust framework for researchers to unlock the catalytic potential of this compound.

Introduction: Unveiling Catalytic Potential

The molecule (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride presents a compelling scaffold for catalytic applications. Its structure is characterized by two key features:

  • A 2-Aminomethylpyridine Core: This motif is a well-established bidentate N,N-ligand capable of coordinating with a variety of transition metals, including palladium, ruthenium, and copper.[1][2] The resulting metal complexes are often stable and exhibit high catalytic activity in a range of transformations. The methyl group at the 3-position provides steric influence that can modulate the catalytic pocket of the metal center, potentially enhancing selectivity.

  • A Bromo-Substituted Pyridine Ring: The bromine atom at the 5-position serves as a reactive handle for cross-coupling reactions. This allows the molecule to act as a substrate or building block, enabling its incorporation into more complex molecular architectures, a common strategy in drug discovery and materials science.

This dual functionality makes (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride a versatile tool for the synthetic chemist.

Application I: As a Bidentate Ligand in Homogeneous Catalysis

The primary amine and the pyridine nitrogen of (5-Bromo-3-methylpyridin-2-YL)methanamine can act in concert to form a stable five-membered chelate ring with a metal center. This chelation effect enhances the stability of the resulting catalyst. Based on extensive literature for analogous 2-(aminomethyl)pyridine ligands, we propose its application in two major classes of catalytic reactions: Palladium-catalyzed cross-coupling and Ruthenium-catalyzed transfer hydrogenation.[1][2][3]

Logical Workflow for Ligand Application

cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction A Free Ligand (5-Bromo-3-methylpyridin-2-YL)methanamine C In situ Complex Formation (Ligand + Metal) A->C B Metal Precursor (e.g., Pd(OAc)2, [RuCl2(p-cymene)]2) B->C E Catalytic Cycle C->E Active Catalyst D Substrates (e.g., Aryl halide + Boronic acid) D->E F Product E->F

Caption: Workflow for in situ catalyst formation and application.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the use of (5-Bromo-3-methylpyridin-2-YL)methanamine as a ligand for the palladium-catalyzed coupling of an aryl bromide with a boronic acid. The in situ formation of the palladium-ligand complex simplifies the procedure.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValueRationale
Palladium Source Palladium(II) Acetate (Pd(OAc)₂)A common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.
Ligand (5-Bromo-3-methylpyridin-2-YL)methanamine HCl1.2-2.4 mol%
Base Potassium Carbonate (K₂CO₃)An effective and economical base for the transmetalation step.
Solvent Toluene/Water (4:1)A biphasic solvent system is often effective for Suzuki couplings.
Temperature 80-100 °CSufficient to promote oxidative addition and reductive elimination.

Step-by-Step Protocol:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (0.02 mmol, 2 mol%).

  • Add degassed toluene (4 mL) and degassed water (1 mL).

  • Seal the tube and heat the reaction mixture at 90 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes bearing 2-(aminomethyl)pyridine ligands are highly efficient catalysts for the transfer hydrogenation of ketones to alcohols, using isopropanol as the hydrogen source.[1][2]

Table 2: Reaction Parameters for Transfer Hydrogenation

ParameterValueRationale
Ruthenium Source [RuCl₂(p-cymene)]₂A widely used and effective precursor for Ru(II) catalysts.
Ligand (5-Bromo-3-methylpyridin-2-YL)methanamine HCl1.1 mol% (relative to Ru dimer)
Hydrogen Source 2-Propanol (Isopropanol)Acts as both the solvent and the hydrogen donor.
Activator Sodium Hydroxide (NaOH)A strong base is required to generate the active ruthenium-hydride species.
Substrate Ketone (e.g., Acetophenone)

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (0.011 mmol) in 2-propanol (5 mL) under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature to allow for complex formation.

  • Add the ketone substrate (1.0 mmol).

  • Add a 0.1 M solution of NaOH in 2-propanol (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 1-4 hours.

  • Monitor the conversion of the ketone by TLC or GC-MS.

  • After completion, cool the reaction, neutralize with dilute HCl, and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by flash chromatography if necessary.

Application II: As a Building Block in Cross-Coupling Reactions

The C-Br bond at the 5-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. This allows for the elaboration of the pyridine core, making the title compound a valuable building block for synthesizing complex molecules.

Logical Workflow for Substrate Application

A Substrate (5-Bromo-3-methylpyridin-2-YL)methanamine E Suzuki-Miyaura Reaction A->E B Coupling Partner (e.g., Arylboronic Acid) B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E Catalyst D Base (e.g., Na2CO3) D->E Base F Coupled Product E->F

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of the Bromo-Pyridine Scaffold

This protocol details the use of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride as the electrophilic partner in a Suzuki-Miyaura reaction.

Table 3: Reaction Parameters for Suzuki Coupling of the Pyridine Core

ParameterValueRationale
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)A robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.
Base Sodium Carbonate (Na₂CO₃)A common and effective base for this transformation.
Solvent 1,4-Dioxane/Water (3:1)A miscible solvent system that facilitates the reaction between organic and aqueous-soluble components.
Temperature 100 °CEnsures efficient reaction kinetics.

Step-by-Step Protocol:

  • Combine (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (1.0 mmol), the desired arylboronic acid (1.1 mmol), and sodium carbonate (2.5 mmol) in a microwave vial or a sealed tube.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (6 mL) and degassed water (2 mL) via syringe.

  • Seal the vessel and heat the mixture to 100 °C for 12 hours with stirring.

  • After cooling to ambient temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the desired coupled product.

Safety and Handling

  • (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions involving palladium catalysts and organic solvents should be performed in a well-ventilated fume hood.

  • Inert atmosphere techniques are crucial for the success of these catalytic reactions to prevent catalyst deactivation.

Conclusion

While direct catalytic applications of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride are not yet prevalent in the literature, its structural components strongly suggest its utility as both a versatile bidentate ligand and a valuable synthetic building block. The protocols provided here, derived from well-established catalytic systems, offer a solid foundation for researchers to explore and exploit the potential of this compound in developing novel synthetic methodologies and constructing complex molecular targets.

References

  • Gajda, R., et al. (2021). Aminomethylpyridinequinones as new ligands for PEPPSI-type complexes. Arkivoc, 2021(iii), 138-156. Available at: [Link]

  • Baratta, W., et al. (2005). 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics, 24(7), 1660–1669. Available at: [Link]

  • Fagundes, F. D., et al. (2023). [RuCl 2 (DPEphos)(N-N)] (DPEphos = bis[(2-diphenylphosphino)phenyl]ether; N-N = 2-aminomethylpyridine or ethylenediamine): synthesis, characterization and transfer hydrogenation of aryl-ketones. Journal of Coordination Chemistry, 76(3-4), 449-455. Available at: [Link]

Sources

Application

Application Notes & Protocols: Strategic Use of (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride in Suzuki-Miyaura Coupling

Prepared by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Strategic Value of Substituted Pyridines The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its organoboron reagents have made it indispensable in both academic research and the industrial production of fine chemicals and pharmaceuticals.[1][2]

Within the landscape of medicinal chemistry, the pyridine scaffold is a "privileged" structure, forming the core of numerous approved drugs.[3] The ability to controllably introduce aryl or heteroaryl substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing biological activity and pharmacokinetic profiles.

This document provides a detailed guide to the application of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (Catalogue No. B12741) as a key building block in Suzuki-Miyaura coupling reactions.[4] Its structure is notable for three key features:

  • A bromo-substituent at the 5-position, providing a reactive handle for palladium-catalyzed cross-coupling.

  • A primary aminomethyl group at the 2-position, a common pharmacophore that can present unique challenges and opportunities in synthesis.

  • A methyl group at the 3-position, which influences the molecule's steric profile and electronic environment.

We will explore the mechanistic underpinnings of the reaction, provide field-tested protocols for its successful implementation, and discuss key considerations for optimization and troubleshooting when using this valuable synthetic intermediate.

Mechanistic Framework: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium-based catalytic cycle. The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step of the reaction and results in the formation of a square-planar Palladium(II) intermediate.[5]

  • Transmetalation: In this key step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This process requires activation by a base, which converts the boronic acid into a more nucleophilic "ate" complex (boronate), thereby facilitating the transfer.[2][6]

  • Reductive Elimination: The two organic partners (the pyridine and the newly transferred aryl group) are expelled from the palladium coordination sphere as the final coupled product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[5]

Suzuki_Cycle

Key Considerations for (5-Bromo-3-methylpyridin-2-YL)methanamine

While the Suzuki coupling is robust, the specific structure of this substrate warrants special attention, particularly concerning the primary aminomethyl group.

  • Handling the Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the primary amine is protonated. The inorganic base used in the reaction (e.g., K₂CO₃, K₃PO₄) will first neutralize the HCl salt to liberate the free amine before participating in the catalytic cycle. It is crucial to ensure that at least one extra equivalent of base is used to account for this initial acid-base reaction.

  • The Role of the Primary Amine: It is a common misconception that primary amines are unsuitable for Suzuki couplings without a protection/deprotection sequence.[7] While the lone pair on the nitrogen can coordinate to the palladium center and potentially inhibit catalysis, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, often overcome this issue and can be used with unprotected amines.[2] In some cases, protecting the amine as an amide can be a strategy to ensure high yields, as has been demonstrated with similar aminopyridine substrates.[8][9]

  • Pyridine Nitrogen Coordination: The pyridine ring's nitrogen atom can also act as a ligand for the palladium catalyst. This can sometimes retard the reaction rate compared to simpler aryl bromides. The choice of a highly active catalyst system is therefore paramount to achieving efficient coupling.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride with a variety of aryl- and heteroarylboronic acids.

Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol uses the widely available and effective catalyst Tetrakis(triphenylphosphine)palladium(0). It is a good first-pass condition for many arylboronic acids.

Table 1: Reagents for General Coupling Protocol

ReagentM.W. ( g/mol )StoichiometryAmount (mmol)Mass / Volume
(5-Bromo-3-methylpyridin-2-YL)methanamine HCl237.531.0 equiv1.0237.5 mg
Arylboronic AcidVaries1.2 equiv1.2Varies
Potassium Carbonate (K₂CO₃)138.213.0 equiv3.0414.6 mg
Pd(PPh₃)₄1155.560.05 equiv0.0557.8 mg
1,4-Dioxane---8 mL
Deionized Water---2 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (237.5 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Inerting the Atmosphere: Seal the flask with a septum and degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).

  • Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromopyridine is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Workflow start Start reagents 1. Combine Reactants (Bromopyridine HCl, Boronic Acid, Base) start->reagents solvent 2. Add Solvents (e.g., Dioxane/Water) reagents->solvent degas 3. Degas Mixture (N₂ or Ar Purge) solvent->degas catalyst 4. Add Pd Catalyst (Under Inert Atmosphere) degas->catalyst heat 5. Heat & Stir (e.g., 90 °C, 8-16 h) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (Dilute, Extract) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify end_node Final Product purify->end_node

Optimization and Troubleshooting

Should the general protocol provide suboptimal results, the following parameters can be adjusted. A systematic, one-variable-at-a-time approach is recommended.

Table 2: Parameters for Reaction Optimization

ParameterStandard ConditionAlternative Suggestions & Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / Ligand: Use Palladium(II) acetate with a phosphine ligand (e.g., SPhos, XPhos). Bulky, electron-rich biarylphosphine ligands are known to accelerate the reaction and improve scope.[2]
Base K₂CO₃K₃PO₄: A stronger base that can sometimes accelerate the transmetalation step, especially with electron-poor boronic acids.[8] Cs₂CO₃ or KF: Milder bases that can be effective in specific cases.
Solvent 1,4-Dioxane / H₂OToluene / H₂O, Isopropanol / H₂O, or DMF / H₂O: The choice of solvent can significantly impact solubility and reaction rates.[3][10]
Temperature 90-95 °CRoom Temperature to 110 °C: Highly active catalyst systems may allow for lower temperatures. For stubborn couplings, a higher temperature (refluxing toluene) may be necessary.

Common Issues & Solutions:

  • Low Conversion/No Reaction:

    • Cause: Inactive catalyst.

    • Solution: Ensure the degassing procedure was thorough. Use a fresh bottle of catalyst or a different catalyst/ligand system known for higher activity.

  • Formation of Side Products:

    • Cause: Homocoupling of the boronic acid (Ar-Ar) or debromination of the starting material.

    • Solution: Lower the reaction temperature. Use a slightly smaller excess of the boronic acid (e.g., 1.1 equivalents). Ensure the reaction is not run for an excessively long time after completion.

  • Difficulty in Purification:

    • Cause: Residual palladium or boron-containing byproducts.

    • Solution: During workup, an aqueous wash with a mild chelating agent (e.g., dilute ammonium hydroxide) can help remove palladium. Boronic acid byproducts can often be removed with an acidic or basic wash, depending on the product's properties.

Conclusion

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a highly effective and versatile building block for synthesizing complex substituted biaryl and heteroaryl pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. By understanding the core reaction mechanism and paying careful attention to the role of the base and the choice of catalyst, researchers can readily access a diverse library of compounds. The protocols and troubleshooting guide presented here provide a solid foundation for the successful application of this reagent in drug discovery and synthetic chemistry programs.[3]

References

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Asghar, M. N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate (2016). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews. Available at: [Link]

Sources

Method

synthesis of novel heterocyclic compounds from (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

An Application Note on the Synthesis of Novel Heterocyclic Scaffolds from (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride Abstract (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a versatile and commer...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of Novel Heterocyclic Scaffolds from (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride

Abstract

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a versatile and commercially available starting material poised for the synthesis of diverse heterocyclic systems, which are foundational in modern drug discovery. This application note provides researchers, medicinal chemists, and drug development professionals with a detailed guide to leveraging its key functional groups—a primary amine, a pyridine ring, and an aryl bromide—to construct novel molecular architectures. We present several robust, field-proven protocols, including Pictet-Spengler reactions for creating fused polycyclic systems and palladium-catalyzed cross-coupling reactions for subsequent cyclizations. Each protocol is explained with mechanistic insights, step-by-step instructions, and expected outcomes, grounded in authoritative chemical literature.

Introduction: Strategic Value of the Starting Material

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The strategic placement of a nucleophilic aminomethyl group at the C2 position, a modifiable bromide at the C5 position, and a methyl group at C3 on the pyridine core makes (5-Bromo-3-methylpyridin-2-YL)methanamine an exceptionally valuable building block. This trifecta of functional groups allows for sequential or orthogonal synthetic strategies to rapidly build molecular complexity and explore novel chemical space.

This guide moves beyond simple procedural lists to explain the why behind each synthetic choice, empowering researchers to adapt and innovate. The protocols described herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, work-up, and characterization.

Core Synthetic Strategies & Protocols

The primary reactive handles on the starting material are the primary amine (a potent nucleophile) and the C5-bromide (a handle for metal-catalyzed cross-coupling). We will explore protocols that exploit these features to generate distinct heterocyclic cores.

Strategy 1: Pictet-Spengler Reaction for Fused Pyridyl-Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new six-membered ring by cyclizing a β-arylethylamine with a carbonyl compound. Here, the aminomethylpyridine moiety acts as the tryptamine equivalent. This strategy is highly effective for synthesizing rigid, three-dimensional scaffolds of interest in neuroscience and oncology.

pictet_spengler start_material (5-Bromo-3-methylpyridin-2-YL)methanamine (Free Base) schiff_base Schiff Base Intermediate start_material->schiff_base 1. Form Schiff Base aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->schiff_base cyclization Intramolecular Electrophilic Aromatic Substitution schiff_base->cyclization 2. Acid Catalyst (TFA or HCl) product Fused Pyridyl-Tetrahydroisoquinoline Scaffold cyclization->product 3. Ring Closure suzuki_cyclization start_material (5-Bromo-3-methylpyridin-2-YL)methanamine suzuki_product Suzuki Coupling Product start_material->suzuki_product 1. Suzuki Coupling boronic_acid Aryl Boronic Acid (e.g., 2-formylphenylboronic acid) boronic_acid->suzuki_product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->suzuki_product cyclization Intramolecular Condensation/ Cyclization suzuki_product->cyclization 2. Spontaneous or Heat-induced final_product Fused Benzopyridine Scaffold cyclization->final_product 3. Ring Closure

Application

Application Note: A Robust Protocol for the N-Alkylation of (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride via Reductive Amination

Abstract This application note provides a comprehensive and detailed protocol for the N-alkylation of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. The described method is centered around a reductive amination...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the N-alkylation of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. The described method is centered around a reductive amination strategy, a cornerstone of modern medicinal chemistry for its high efficiency, selectivity, and broad functional group tolerance. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer expert insights into reaction optimization, purification, and characterization of the N-alkylated products. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and reproducible method for the synthesis of N-substituted pyridinylmethanamine derivatives.

Introduction: The Significance of N-Alkylated Pyridinylmethanamines

N-alkylated pyridinylmethanamine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. The nitrogen atom of the alkylated amine often serves as a key pharmacophoric feature, engaging in crucial hydrogen bonding interactions with biological targets.[1] The substituents on the nitrogen atom can be strategically varied to modulate physicochemical properties such as lipophilicity, metabolic stability, and target affinity, making the N-alkylation of pyridinylmethanamines a critical step in the synthesis of novel therapeutic agents.

The starting material, (5-Bromo-3-methylpyridin-2-YL)methanamine, is a versatile building block. The bromo substituent provides a handle for further functionalization through cross-coupling reactions, while the methyl group can influence the molecule's conformation and interaction with its biological target. The primary amine serves as a key point for diversification through N-alkylation.

This application note focuses on reductive amination as the method of choice for N-alkylation. This powerful reaction condenses an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired alkylated amine.[2] This one-pot procedure is often preferred over direct alkylation with alkyl halides, which can suffer from over-alkylation and the generation of undesired quaternary ammonium salts.[3]

Mechanistic Rationale: The Elegance of Reductive Amination

The reductive amination process is a two-step sequence that occurs in a single reaction vessel.[4]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield an imine. Under the mildly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.[3]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to afford the N-alkylated amine.[5]

A key to the success of this one-pot reaction is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an exemplary reagent for this purpose due to its selectivity and operational simplicity.[6][7]

Materials and Methods

Reagents and Solvents
  • (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (Starting Material)

  • Aldehyde or Ketone (e.g., isobutyraldehyde, acetone, cyclohexanone)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Sodium Acetate (NaOAc) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes (for column chromatography)

  • Ethyl Acetate (EtOAc) (for column chromatography)

  • Triethylamine (TEA) (for column chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Detailed Experimental Protocol

This protocol details the N-isopropylation of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride using acetone as the carbonyl source.

Reaction Setup
  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq).

  • Add anhydrous Tetrahydrofuran (THF) to the flask (concentration typically 0.1-0.2 M).

  • Add sodium acetate (1.5 eq) to the suspension. The use of a mild base is crucial to neutralize the hydrochloride salt and liberate the free amine for the reaction.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add acetone (1.2 eq) to the reaction mixture.

  • Stir for an additional 10 minutes to facilitate imine formation.

Reductive Amination
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

Work-up and Isolation
  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acid and decompose the excess borohydride reagent.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, being a basic amine, may require special handling during silica gel chromatography to prevent streaking and poor separation.[8]

  • Prepare a silica gel column.

  • Equilibrate the column with a non-polar solvent system, such as hexanes.

  • A recommended mobile phase is a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (typically 0.5-1%) to suppress the interaction of the basic amine with the acidic silica gel.[9]

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with the prepared solvent system, gradually increasing the polarity.

  • Collect the fractions containing the desired product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-alkylated product.

Visualization of the Experimental Workflow

Reductive_Amination_Workflow Workflow for N-Alkylation via Reductive Amination cluster_prep Reaction Preparation cluster_reaction Reductive Amination cluster_workup Work-up & Isolation cluster_purification Purification start Start add_amine Add (5-Bromo-3-methylpyridin-2-YL)methanamine HCl and anhydrous THF start->add_amine add_base Add Sodium Acetate add_amine->add_base stir1 Stir for 15-20 min add_base->stir1 add_carbonyl Add Acetone stir1->add_carbonyl stir2 Stir for 10 min add_carbonyl->stir2 cool Cool to 0 °C stir2->cool add_stab Add NaBH(OAc)3 portion-wise cool->add_stab warm_rt Warm to Room Temperature add_stab->warm_rt monitor Monitor Reaction (TLC/LC-MS) warm_rt->monitor quench Quench with sat. aq. NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography (Hexanes/EtOAc + 1% TEA) concentrate->chromatography collect Collect Pure Fractions chromatography->collect final_product Final N-Alkylated Product collect->final_product

Figure 1. A schematic representation of the experimental workflow for the N-alkylation of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride.

Expected Results and Characterization

The successful N-alkylation can be confirmed by standard analytical techniques.

Parameter Expected Outcome
Reaction Yield 70-90% (dependent on the carbonyl compound used)
Appearance Colorless to pale yellow oil or solid
¹H NMR Appearance of new signals corresponding to the introduced alkyl group. For N-isopropylation, a septet for the CH proton and a doublet for the two methyl groups would be expected. A shift in the methylene (-CH₂-) protons adjacent to the nitrogen will also be observed.
¹³C NMR Appearance of new signals in the aliphatic region corresponding to the carbons of the newly introduced alkyl group.
Mass Spectrometry The molecular ion peak corresponding to the mass of the N-alkylated product.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Incomplete Reaction - Insufficient reducing agent.- Incomplete imine formation.- Deactivated amine.- Increase the equivalents of STAB (up to 2.0 eq).- Allow for a longer stirring time after the addition of the carbonyl compound.- Ensure the hydrochloride salt is fully neutralized by the base.
Presence of Imine Impurity - Incomplete reduction.- Increase the reaction time and/or the amount of STAB.[10]- Consider a two-step procedure: isolate the imine first, then reduce.
Low Yield - Amine volatility.- Product loss during work-up.- Ensure all volatile reagents are handled in a closed system.- Perform extractions carefully and ensure complete phase separation.
Difficulty in Purification - Product is very polar.- Strong interaction with silica gel.- Use an amine-functionalized silica column.[5]- Increase the percentage of triethylamine in the eluent (up to 2%).[9]- Consider reverse-phase chromatography with a basic mobile phase.

Safety and Handling Precautions

  • (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases.[11][12] It is also a skin and eye irritant. Handle in a well-ventilated fume hood, away from moisture.

  • Dichloromethane (DCM): A suspected carcinogen. All handling should be performed in a fume hood.

  • General Precautions: Always work in a well-ventilated area and wear appropriate PPE. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a robust and reliable protocol for the N-alkylation of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride using reductive amination with sodium triacetoxyborohydride. The method is high-yielding, operationally simple, and applicable to a range of aldehydes and ketones, making it an invaluable tool for the synthesis of diverse libraries of N-substituted pyridinylmethanamine derivatives for drug discovery and development. The detailed experimental procedure, coupled with the troubleshooting guide and safety information, ensures that researchers can confidently and safely implement this important transformation in their laboratories.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. (n.d.).
  • MacMillan, D. W. C., & McNally, A. (2011). Deaminative Reductive Methylation of Alkylpyridinium Salts. Journal of the American Chemical Society, 133(40), 15878–15881.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Reddit. (2025).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemtron. (2024). Safety Data Sheet - Sodium triacetoxyborohydride.
  • Organic Syntheses. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Sciforum. (2020).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Sodium triacetoxyborohydride.
  • Reddit. (2022). Chromotography with free amines?. r/chemhelp.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Merck Millipore. (2024). SAFETY DATA SHEET - Sodium triacetoxyborohydride for synthesis.
  • ResearchGate. (2025).
  • Teledyne ISCO. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Amino-5-bromo-2-methylpyridine.
  • ResearchGate. (2018).
  • ResearchGate. (2025). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Sodium triacetoxyborohydride.
  • Dalton Transactions. (n.d.).
  • AA Blocks. (n.d.). 3731-51-9 | MFCD00006360 | Pyridin-2-ylmethanamine. [Link]

  • Wikipedia. (n.d.). 2-Picolylamine.
  • Science Forums. (2011).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-AMINO-3-BROMO-2-METHYLPYRIDINE.
  • Chemistry Steps. (n.d.).
  • Sigma-Aldrich. (2024).
  • PubMed. (2020).
  • Organic Chemistry Portal. (n.d.).

Sources

Method

Application Notes and Protocols: (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride as a Versatile Ligand Precursor

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride as a strategic precursor fo...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride as a strategic precursor for the synthesis of novel ligands and their corresponding metal complexes. The protocols detailed herein are designed to be robust and adaptable, enabling the exploration of new chemical entities for applications in catalysis, drug discovery, and functional materials.

Introduction: Strategic Importance of the Pyridinyl-methanamine Scaffold

The substituted pyridinyl-methanamine framework is a privileged scaffold in coordination chemistry. The pyridine ring offers a nitrogen donor atom with tunable electronic properties, influenced by the nature and position of its substituents. The adjacent methanamine group provides a second coordination site, typically a nitrogen atom, which can be readily functionalized. This bidentate N,N' chelation motif forms stable complexes with a wide range of transition metals.

The precursor, (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (CAS: 1257535-42-4), offers several strategic advantages for ligand design[1][2][3]:

  • Defined Coordination Geometry: The 2-methanamine substitution pattern predisposes the molecule to form a stable five-membered chelate ring upon coordination to a metal center.

  • Electronic Tuning: The electron-withdrawing bromine atom at the 5-position and the electron-donating methyl group at the 3-position of the pyridine ring allow for fine-tuning of the ligand's electronic properties and, consequently, the reactivity of the resulting metal complex.

  • Post-Synthetic Modification: The bromine atom serves as a versatile handle for post-coordination or post-ligand synthesis modifications, such as Suzuki or Sonogashira cross-coupling reactions, enabling the construction of more complex molecular architectures[4].

This guide will detail the essential protocols for the effective use of this precursor, from the initial activation of the free amine to the synthesis and characterization of its derivative ligands and metal complexes.

Experimental Protocols

Liberation of the Free Amine: A Critical First Step

The commercially available hydrochloride salt must be neutralized to the free amine before its use in most ligand synthesis reactions, particularly in Schiff base condensations.

Protocol 2.1: Deprotonation of (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride

Objective: To generate the free amine of (5-Bromo-3-methylpyridin-2-YL)methanamine for subsequent use in ligand synthesis.

Materials:

  • (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride in a minimal amount of deionized water in a round-bottom flask.

  • Basification: While stirring, slowly add a 1 M aqueous solution of NaOH or a saturated solution of K₂CO₃ dropwise until the pH of the solution is approximately 10-11, as indicated by pH paper or a pH meter.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with three portions of dichloromethane or diethyl ether. The volume of the organic solvent for each extraction should be roughly one-third of the aqueous phase volume.

  • Drying: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free amine as an oil or a low-melting solid.

  • Characterization (Optional but Recommended): Confirm the identity and purity of the free amine using ¹H NMR spectroscopy and mass spectrometry. The product should be used immediately in the next step or stored under an inert atmosphere to prevent degradation.

Causality Behind Experimental Choices:

  • A mild inorganic base like K₂CO₃ is often preferred to minimize potential side reactions, although NaOH is also effective.

  • Dichloromethane is a common choice for extraction due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal.

  • Drying the organic phase is crucial to remove any residual water, which can interfere with subsequent reactions, particularly those that are moisture-sensitive.

Synthesis of a Representative Schiff Base Ligand

Schiff base condensation is a robust and high-yielding reaction for the synthesis of imine-based ligands from primary amines and carbonyl compounds[5][6].

Protocol 2.2: Synthesis of a Schiff Base Ligand with Salicylaldehyde

Objective: To synthesize N-((5-Bromo-3-methylpyridin-2-yl)methyl)-2-hydroxybenzyliden-1-amine, a tridentate N,N',O-donor Schiff base ligand.

Materials:

  • (5-Bromo-3-methylpyridin-2-YL)methanamine (free amine from Protocol 2.1)

  • Salicylaldehyde

  • Absolute ethanol or methanol

  • Round-bottom flask with reflux condenser

  • Stir plate

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of (5-Bromo-3-methylpyridin-2-YL)methanamine in absolute ethanol.

  • Aldehyde Addition: To this stirring solution, add 1.0 equivalent of salicylaldehyde dropwise.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base ligand will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

  • Characterization: Characterize the purified ligand using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Expected Spectroscopic Signatures:

  • ¹H NMR: Appearance of a characteristic imine proton (CH=N) signal, typically in the range of 8.0-9.0 ppm.

  • FT-IR: Appearance of a C=N stretching vibration around 1600-1650 cm⁻¹. Disappearance of the C=O stretch from the aldehyde and the N-H stretches from the primary amine.

Diagram of the Schiff Base Condensation Workflow:

Schiff_Base_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Precursor (5-Bromo-3-methylpyridin-2-YL)methanamine (Free Amine) Process Dissolve in Ethanol Add Aldehyde Reflux (2-4h) Precursor->Process Aldehyde Salicylaldehyde Aldehyde->Process Isolation Cool to RT Filter Precipitate Process->Isolation Purification Wash with Cold Ethanol Recrystallize (if needed) Isolation->Purification Ligand Schiff Base Ligand Purification->Ligand Metal_Complexation Ligand_sol Schiff Base Ligand in Methanol/Ethanol Reaction Combine Solutions Reflux (1-3h) Ligand_sol->Reaction Metal_sol Metal(II) Salt in Methanol/Ethanol Metal_sol->Reaction Isolation Cool to RT Filter Precipitate Reaction->Isolation Product Purified Metal Complex Isolation->Product

Caption: General workflow for metal complex synthesis.

Potential Applications

Ligands derived from (5-Bromo-3-methylpyridin-2-YL)methanamine and their metal complexes have potential applications in several fields:

  • Homogeneous Catalysis: The electronic properties of the metal center can be tuned by the ligand, making these complexes candidates for catalysts in a variety of organic transformations, such as oxidation, reduction, and cross-coupling reactions.[5] The steric bulk introduced by the methyl group can also influence selectivity.

  • Bioinorganic Chemistry: Pyridine-based ligands are common in model complexes for metalloenzymes. The synthesized complexes can be investigated for their interactions with biological macromolecules like DNA and proteins, and for their potential antimicrobial or anticancer activities.[7]

  • Materials Science: The bromine functionality allows for the incorporation of these complexes into larger polymeric or supramolecular structures, leading to the development of new functional materials with interesting magnetic or optical properties.

Conclusion

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a valuable and versatile precursor for the synthesis of a wide range of functional ligands and their metal complexes. The protocols provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this scaffold. The strategic placement of the bromo and methyl substituents provides a unique opportunity for both electronic tuning and post-synthetic modification, paving the way for the rational design of novel catalysts, therapeutic agents, and advanced materials.

References

  • Frontier Specialty Chemicals. (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride.

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). International Journal of Inorganic Chemistry.

  • Google Patents. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.

  • Frontier Specialty Chemicals. (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride.

  • PubMed Central. (2015). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Journal of Medicinal Chemistry.

  • PubMed Central. (2013). Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). Angewandte Chemie International Edition.

  • Cu(II) Metal Complexes of Pyridyl-based Schiff Bases and Their Biological Importance: A Review Study. (2023). International Journal of Pharmaceutical Sciences and Clinical Research.

  • Frontier Specialty Chemicals. (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride.

  • IJCRT.org. (2022). Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2 - yl)methylene)-1-(pyridin-2-yl)methanamine and its metal complexes. International Journal of Creative Research Thoughts.

Sources

Application

experimental procedure for functionalizing the pyridine ring of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

This comprehensive guide provides detailed experimental procedures for the chemical modification of the pyridine ring of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. The protocols outlined herein are intended...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed experimental procedures for the chemical modification of the pyridine ring of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. The protocols outlined herein are intended for researchers and scientists in the field of drug development and medicinal chemistry. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the selected methodologies, ensuring both technical accuracy and practical applicability.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The targeted functionalization of substituted pyridines, such as (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride, is a critical step in the synthesis of novel chemical entities with potential therapeutic applications. The presence of a bromine atom at the C5 position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of new chemical space.

This guide focuses on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the functionalization of the pyridine C5-position: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Additionally, a protocol for nucleophilic aromatic substitution (SNAr) is provided as a complementary approach. A crucial aspect of these transformations is the management of the primary aminomethyl group at the C2-position, which can interfere with the desired reactions. Therefore, a robust protection-deprotection strategy is essential and will be detailed first.

PART 1: Protection and Deprotection of the Aminomethyl Group

To prevent unwanted side reactions, such as N-arylation in the Buchwald-Hartwig reaction or acting as a base, the primary aminomethyl group of the starting material must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][4]

Experimental Protocol: Boc Protection

This protocol describes the tert-butyloxycarbonylation of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride.

Reagents and Materials:

  • (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq) in dichloromethane (approx. 0.1 M).

  • To the suspension, add triethylamine (2.2 eq) or DIPEA (2.2 eq) dropwise at 0 °C (ice bath). The hydrochloride salt will be neutralized to the free amine.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl ((5-bromo-3-methylpyridin-2-yl)methyl)carbamate, can be purified by flash column chromatography on silica gel if necessary.

Experimental Protocol: Boc Deprotection

This protocol details the removal of the Boc protecting group to liberate the free amine.

Reagents and Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (approx. 0.1 M).

  • Add trifluoroacetic acid (10-20 eq) or an equal volume of 4M HCl in 1,4-dioxane to the solution at room temperature.[5]

  • Stir the reaction mixture for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution) followed by extraction. For work-up of TFA deprotection, co-evaporation with a solvent like toluene can help remove residual TFA. Alternatively, the crude salt can be triturated with diethyl ether to induce precipitation, followed by filtration.[6]

PART 2: Functionalization of the Pyridine C5-Position

With the aminomethyl group protected, the 5-bromo position is now ready for functionalization. The following protocols detail the conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyridine and various organoboron reagents.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents and Materials:

  • tert-butyl ((5-bromo-3-methylpyridin-2-yl)methyl)carbamate

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add tert-butyl ((5-bromo-3-methylpyridin-2-yl)methyl)carbamate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane90
PdCl₂(dppf) (3)---Na₂CO₃DMF/H₂O85
Pd/C (5)---K₂CO₃Ethanol/H₂O80

Note: Conditions should be optimized for each specific substrate combination.

B. Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of a terminal alkyne at the C5-position, a valuable functional group for further transformations.[8]

Experimental Protocol: Sonogashira Coupling

Reagents and Materials:

  • tert-butyl ((5-bromo-3-methylpyridin-2-yl)methyl)carbamate

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 1-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF, or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add tert-butyl ((5-bromo-3-methylpyridin-2-yl)methyl)carbamate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or heat to 40-60 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
Pd(PPh₃)₂Cl₂ (2)CuI (4)TEATHFRT to 50
Pd(OAc)₂ (1)CuI (2)DIPEADMF60
Pd/C (3)CuI (5)n-ButylamineToluene80
Pd(dppf)Cl₂ (2)--- (Copper-free)Cs₂CO₃Acetonitrile70

Note: Copper-free Sonogashira protocols are also available and may be advantageous in some cases.[8]

C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, introducing a primary or secondary amine at the C5-position.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination

Reagents and Materials:

  • tert-butyl ((5-bromo-3-methylpyridin-2-yl)methyl)carbamate

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-5 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5 - 2.5 eq)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a Schlenk flask.

  • Add tert-butyl ((5-bromo-3-methylpyridin-2-yl)methyl)carbamate (1.0 eq).

  • Add the degassed solvent (e.g., toluene).

  • Add the amine (1.2 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst System (mol%)BaseSolventTemp (°C)
Pd₂(dba)₃ (2) / XPhos (4)NaOt-BuToluene100
RuPhos Pd G3 (2)K₃PO₄1,4-Dioxane90
Pd(OAc)₂ (2) / BINAP (3)Cs₂CO₃THF80
BrettPhos Pd G3 (2)LHMDSToluene110

Note: The choice of ligand is critical and depends on the nature of the amine coupling partner.[11]

PART 3: Visualization of Workflows and Mechanisms

Workflow Diagram

G cluster_protection Protection cluster_functionalization Functionalization (C5-Position) cluster_deprotection Deprotection & Final Products start Start: (5-Bromo-3-methylpyridin-2-YL)methanamine HCl boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection protected_intermediate Protected Intermediate: tert-butyl ((5-bromo-3-methylpyridin-2-yl)methyl)carbamate boc_protection->protected_intermediate suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) protected_intermediate->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) protected_intermediate->sonogashira buchwald Buchwald-Hartwig (Amine, Pd cat.) protected_intermediate->buchwald suzuki_product Suzuki Product (Boc) suzuki->suzuki_product sonogashira_product Sonogashira Product (Boc) sonogashira->sonogashira_product buchwald_product Buchwald Product (Boc) buchwald->buchwald_product deprotection1 Deprotection (TFA or HCl) suzuki_product->deprotection1 deprotection2 Deprotection (TFA or HCl) sonogashira_product->deprotection2 deprotection3 Deprotection (TFA or HCl) buchwald_product->deprotection3 final_suzuki Final Suzuki Product deprotection1->final_suzuki final_sonogashira Final Sonogashira Product deprotection2->final_sonogashira final_buchwald Final Buchwald Product deprotection3->final_buchwald

Caption: General workflow for the functionalization of the starting material.

Catalytic Cycle Diagrams

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'B(OH)₂, Base) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L₂->Ar-Ar' Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira_Cycle cluster_cu Copper Cycle R-C≡CH R-C≡CH R-C≡C-Cu Copper Acetylide R-C≡CH->R-C≡C-Cu Base Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ R-C≡C-Cu->Ar-Pd(II)(Br)L₂ Pd(0)L₂ Pd(0)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition Ar-Pd(II)(C≡C-R)L₂ Ar-Pd(II)(C≡C-R)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(C≡C-R)L₂ Transmetalation Ar-Pd(II)(C≡C-R)L₂->Pd(0)L₂ Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)(C≡C-R)L₂->Ar-C≡C-R Product

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition [Ar-Pd(II)(NR₂H)L₂]⁺Br⁻ [Ar-Pd(II)(NR₂H)L₂]⁺Br⁻ Ar-Pd(II)(Br)L₂->[Ar-Pd(II)(NR₂H)L₂]⁺Br⁻ Amine Coordination Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ [Ar-Pd(II)(NR₂H)L₂]⁺Br⁻->Ar-Pd(II)(NR₂)L₂ Deprotonation (Base) Ar-Pd(II)(NR₂)L₂->Pd(0)L₂ Reductive Elimination Ar-NR₂ Ar-NR₂ Ar-Pd(II)(NR₂)L₂->Ar-NR₂ Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The protocols described in this application note provide a robust framework for the functionalization of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. The key to successful modification of this scaffold lies in the initial protection of the aminomethyl group, followed by the judicious choice of a palladium-catalyzed cross-coupling reaction to install the desired functionality. By leveraging the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can access a wide array of novel pyridine derivatives for evaluation in drug discovery programs. It is imperative to note that while these protocols are based on established literature, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. PMC. [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH. [Link]

  • Catalytic cycle of the Sonogashira cross-coupling reaction. ResearchGate. [Link]

  • C-H functionalization of pyridines. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • BOC protection method for aminopyridine.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • 2-Amino-5-(aminomethyl)pyridine, 2-BOC protected. Pipzine Chemicals. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • metal-catalysed cross-coupling reactions of nitrogen heterocycles. Durham E-Theses. [Link]

  • Solid Phase Synthesis of Aromatic Oligoamides: Application to Helical Water-Soluble Foldamers. The Ivan Huc Group. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (5-Bromo-3-methylpyridin-2-yl)methanamine HCl Synthesis

Ticket ID: #SYN-1257535-OPT Subject: Troubleshooting Yield Loss & Chemoselectivity in Pyridine Nitrile Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Yield...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-1257535-OPT Subject: Troubleshooting Yield Loss & Chemoselectivity in Pyridine Nitrile Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

You are likely encountering low yields (20-40%) or purity issues during the synthesis of (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride (CAS: 1257535-42-4).

Our analysis suggests the failure point lies in the reduction step of the precursor 5-bromo-3-methylpicolinonitrile. This transformation presents a classic "chemoselectivity paradox":

  • Hydrogenation risks debromination: Standard catalytic hydrogenation (Pd/C, H2) often strips the bromine atom at the 5-position (hydrodehalogenation) before reducing the nitrile.

  • Hydride reduction risks stable complexes: The preferred reagent, Borane (BH3), forms a highly stable amine-borane adduct that does not release the product under standard aqueous workups, leading to false "low yield" observations.

This guide provides the corrective protocols to resolve these specific bottlenecks.

Module 1: Route Selection & Strategy

Decision Matrix: Choosing the Right Reductant

Do not use standard Palladium on Carbon (Pd/C) for this substrate. The bromine at the C5 position is activated and highly susceptible to oxidative addition by Pd(0).

MethodReagentRisk LevelVerdict
Catalytic Hydrogenation H2, Pd/CCRITICAL Avoid. High risk of debromination (loss of Br).
Raney Nickel H2, Raney NiMODERATE Viable only with specific inhibitors or Raney Cobalt.
Hydride Reduction LiAlH4HIGH Often causes over-reduction or side reactions with the pyridine ring.
Borane Reduction BH3-THF / BH3-DMS LOW Recommended. Chemoselective for Nitrile over Aryl Bromide.
Visual Workflow: Troubleshooting Yield Loss

YieldTroubleshooting Start Start: Low Yield Observed CheckMethod Check Reduction Method Start->CheckMethod IsHydrogenation Method: H2 / Pd/C? CheckMethod->IsHydrogenation IsBorane Method: Borane (BH3)? CheckMethod->IsBorane Debrom Issue: Debromination (Product lacks Br) IsHydrogenation->Debrom Yes Solution1 Solution: Switch to Raney Co or BH3-THF Debrom->Solution1 ComplexIssue Issue: Stable Borane Complex (Product stuck in organic phase) IsBorane->ComplexIssue Yes Solution2 Solution: Acidic MeOH Reflux or Aminoethanol Workup ComplexIssue->Solution2

Figure 1: Diagnostic logic for identifying the root cause of yield loss based on the reduction method used.

Module 2: The Golden Route (Borane Reduction)

The most robust method for this synthesis is the reduction of 5-bromo-3-methylpicolinonitrile using Borane-THF or Borane-Dimethyl Sulfide (BMS) . However, this route has a hidden trap: the Boron-Nitrogen (B-N) bond .

The Mechanism of Failure

Upon reduction, the resulting primary amine coordinates strongly with the boron species, forming a stable adduct (


).
  • Symptom: The reaction looks complete by TLC, but after a standard water/base workup, the product remains in the organic layer or forms an emulsion.

  • Reality: The product is trapped.

Corrective Protocol: The "Methanolysis" Quench

Step 1: Reduction

  • Dissolve 5-bromo-3-methylpicolinonitrile (1.0 eq) in anhydrous THF (0.5 M).

  • Cool to 0°C under Nitrogen/Argon.

  • Add BH3-THF (1.0 M solution, 2.5 - 3.0 eq) dropwise. Note: Excess borane is required.

  • Reflux for 2–4 hours. Monitor consumption of starting material.

Step 2: The Critical Quench (Releasing the Product) Do not just add water.

  • Cool the reaction mixture to 0°C.

  • Carefully add Methanol (excess) dropwise to destroy excess hydride (Evolution of H2 gas).

  • Crucial Step: Add concentrated HCl (approx 1.5 eq relative to starting material) or use HCl in Methanol.

  • Reflux the acidic mixture for 1 hour.

    • Why? This thermal acidic step breaks the B-N bond, converting the amine-borane complex into the free amine hydrochloride and volatile trimethyl borate (

      
      ).
      
  • Concentrate the solvent to dryness.

  • Co-evaporate with Methanol 2-3 times to remove all boron as trimethyl borate.

Visual Mechanism: Breaking the Complex

BoraneMechanism cluster_trap The Yield Trap Nitrile Nitrile Precursor (R-CN) Intermediate Stable Amine-Borane Complex (R-CH2-NH2:BH3) Nitrile->Intermediate Reduction Borane BH3-THF Borane->Intermediate Product Free Amine Salt (R-CH2-NH3+ Cl-) Intermediate->Product Hydrolysis Byproduct Trimethyl Borate (Volatile) Intermediate->Byproduct Quench Acidic MeOH Reflux (HCl / MeOH / Heat)

Figure 2: The amine-borane complex is stable against mild hydrolysis. Acidic reflux is required to release the target amine.

Module 3: Isolation & Salt Formation

The free base of this pyridine amine is likely an oil or low-melting solid that oxidizes easily. Converting it immediately to the Hydrochloride salt is standard practice for stability.

Protocol: Salt Formation[2]
  • Basify: After the acidic workup (Module 2), suspend the residue in water and basify with NaOH (pH > 12). Extract with DCM or chloroform.

  • Dry & Filter: Dry the organic layer over

    
    . Filter.
    
  • Salt Precipitation:

    • Cool the organic solution to 0°C.

    • Add 4M HCl in Dioxane or HCl in Ethanol dropwise (1.1 eq).

    • A white/off-white precipitate should form immediately.

  • Filtration: Filter the solid under inert atmosphere (nitrogen blanket) if possible to avoid moisture absorption.

Troubleshooting Hygroscopicity: If the salt turns into a "gum" or oil:

  • Cause: Presence of water or excess alcohol.

  • Fix: Triturate (grind) the gum with anhydrous Diethyl Ether or MTBE . This pulls out residual solvent and induces crystallization.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use LiAlH4 (LAH) instead of Borane?

  • Answer: It is risky. While LAH reduces nitriles, it is a much harsher reagent. In halogenated pyridines, LAH can cause nucleophilic aromatic substitution (displacing the Bromine) or hydrodehalogenation. Borane is significantly more chemoselective for the nitrile group in the presence of halides [1].

Q2: I see a spot on TLC that doesn't move after workup. What is it?

  • Answer: This is likely the amine-borane complex . It is non-polar compared to the free amine. If you see this, your acidic quench was insufficient. Return the mixture to reflux with HCl/MeOH for another hour.

Q3: Can I use Catalytic Hydrogenation if I don't have Borane?

  • Answer: Only if you use Raney Cobalt or Raney Nickel doped with inhibitors (like KSCN) to poison the catalyst against halogen reduction. Standard Pd/C will almost certainly remove the bromine atom [2].

Q4: The product is colored (brown/yellow) instead of white.

  • Answer: Pyridine amines are prone to oxidation (N-oxide formation) or polymerization upon air exposure. Perform the salt formation immediately after isolation. Recrystallize from Ethanol/Ether if necessary to remove colored impurities.

References

  • Brown, H. C., & Choi, Y. M. (1981). The selective reduction of nitriles to amines with borane-dimethyl sulfide.[2]Synthesis , 1981(08), 605-606.

  • Kouvetakis, J., et al. (2017).[3][4] Selective Hydrogenation of Nitriles to Primary Amines.[3][5]National Institutes of Health (PMC) .

  • Organic Chemistry Portal. Reduction of Nitriles to Amines. (General methodologies and chemoselectivity data).

Sources

Optimization

Technical Support Center: Purification of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

Welcome to the technical support guide for the purification of (5-bromo-3-methylpyridin-2-YL)methanamine hydrochloride (CAS: 1257535-42-4)[1]. This document is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (5-bromo-3-methylpyridin-2-YL)methanamine hydrochloride (CAS: 1257535-42-4)[1]. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this critical building block in high purity. As a hydrochloride salt of a primary amine, this compound presents specific purification challenges that require a nuanced understanding of its chemical properties.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific reaction mixture. We will explore the likely impurity profile and detail robust, field-tested purification strategies, from straightforward recrystallization to more involved acid-base manipulations.

Section 1: Understanding the Potential Impurity Profile

Effective purification begins with a hypothesis about the impurities you need to remove. The synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine typically involves the reduction of a precursor like 5-bromo-3-methylpicolinonitrile or a related derivative. The final step is the formation of the hydrochloride salt. Based on these common synthetic pathways, we can anticipate several classes of impurities.

Table 1: Common Process-Related Impurities and Their Origins

Impurity ClassPotential SpeciesLikely OriginImpact on Purification
Unreacted Starting Material 5-bromo-3-methylpicolinonitrileIncomplete reduction of the nitrile group.Non-basic, less polar than the free amine. Removable by acid-base extraction.
Isomeric By-products Positional isomers of bromine (e.g., 3-bromo-5-methyl...)Lack of regioselectivity during the bromination step of a precursor[2][3].Similar chemical properties make separation difficult. May require chromatography.
Over-reduction Products (3-methylpyridin-2-yl)methanamine (de-brominated)Hydrogenolysis of the C-Br bond during catalytic hydrogenation.More polar free base. Difficult to remove by extraction; may co-crystallize.
Partially Reduced Intermediates Corresponding imine or other reduction intermediates.Incomplete reduction reaction.May be unstable. Can often be removed by aqueous washes or chromatography.
Reagents & Catalysts Reducing agents (e.g., borane complexes), residual palladium catalyst[4].Carryover from the reaction workup.Typically removed during aqueous workup and filtration steps.

Understanding these potential contaminants is the cornerstone of selecting an appropriate purification strategy. For instance, a non-basic impurity like the starting nitrile is easily separated from the basic amine product using an acid-base workup.

Section 2: Core Purification Strategies & Protocols

Choosing the right purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following workflow provides a logical decision-making process.

Purification_Workflow cluster_start Initial State cluster_assess Analysis & Decision cluster_methods Purification Methods cluster_end Final Product start Crude Reaction Mixture (Post-Workup) assess Assess Purity & Impurity Profile (TLC, LC-MS, ¹H NMR) start->assess recryst Method A: Recrystallization assess->recryst Solid with minor impurities acid_base Method B: Acid-Base Purification assess->acid_base Oily crude or non-basic/acidic impurities present chroma Method C: Chromatography (Free Base) assess->chroma Isomeric or closely related impurities final_product Pure (5-Bromo-3-methylpyridin-2-YL)methanamine HCl (>98%) recryst->final_product acid_base->final_product chroma->final_product

Caption: Decision workflow for selecting a purification strategy.

Method A: Recrystallization of the Hydrochloride Salt

Recrystallization is the most direct method for purifying crystalline solids. The key is to find a solvent system where the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Experimental Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents. Good candidates for aminopyridine hydrochlorides include alcohols (Methanol, Ethanol, Isopropanol) as the primary solvent and ethers (Diethyl ether, MTBE) or alkanes (Hexanes) as the anti-solvent. An ethanol/water mixture can also be effective[3].

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen primary solvent (e.g., hot ethanol) required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities (e.g., catalyst residues) are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.

    • Solvent/Anti-Solvent: While the solution is still warm, add the anti-solvent (e.g., diethyl ether) dropwise until persistent cloudiness is observed. Add a few drops of the primary solvent to redissolve the precipitate, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent mixture or the anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Table 2: Suggested Recrystallization Solvent Systems

Primary SolventAnti-SolventRationale & Comments
Isopropanol (IPA)Diethyl EtherGood general-purpose system. The salt has moderate solubility in hot IPA and low solubility in ether.
EthanolEthyl AcetateSimilar to IPA/ether but uses less volatile solvents.
MethanolMTBEMethanol is a very strong solvent; use sparingly. Good for highly impure samples.
Ethanol / WaterN/AThe salt's solubility decreases as the water content increases. Add hot water to a hot ethanol solution until cloudy, then clarify with a little more ethanol before cooling[3].
Method B: Purification via Acid-Base Extraction

This is a highly effective and robust method for separating basic amines from non-basic or acidic impurities. The strategy involves converting the hydrochloride salt to its neutral "free base" form, performing an extraction, and then cleanly re-forming the salt.

AcidBase_Workflow start Crude HCl Salt in Water basify Add Base (e.g., NaOH, K₂CO₃) to pH 9-10 start->basify Converts R-NH₃⁺Cl⁻ to R-NH₂ extract Extract Free Base with Organic Solvent (EtOAc, DCM) basify->extract Free base is soluble in organic phase wash Wash Organic Layer (Brine) extract->wash Removes aqueous residues dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry filter_conc Filter and Concentrate to obtain Free Base dry->filter_conc reform_salt Redissolve Free Base in Solvent (e.g., IPA, EtOAc) Add HCl Solution filter_conc->reform_salt Converts R-NH₂ back to R-NH₃⁺Cl⁻ precipitate Precipitate Pure HCl Salt reform_salt->precipitate isolate Filter, Wash, and Dry precipitate->isolate

Caption: Workflow for purification by acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated K₂CO₃ solution) with stirring until the pH of the solution is between 9 and 10. The free amine may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing & Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to aid in the removal of water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the free base, which may be an oil or a low-melting solid.

  • Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring.

  • Isolation: The pure hydrochloride salt will precipitate. Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash with the solvent (e.g., diethyl ether), and dry under high vacuum.

Method C: Column Chromatography

When dealing with impurities that have very similar properties to the desired product (e.g., isomers), column chromatography is often necessary. Crucially, silica gel chromatography should be performed on the neutral free base, not the hydrochloride salt. The salt is too polar and will stick irreversibly to the silica.

Experimental Protocol:

  • Prepare the Free Base: Following steps 1-5 from the Acid-Base Extraction protocol (Method B), convert the crude salt into the free amine.

  • Column Setup: Pack a silica gel column using a suitable eluent system. For aminopyridines, a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point[5].

  • Loading and Elution: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation and Salt Formation: Combine the pure fractions and remove the solvent under reduced pressure. Convert the resulting pure free base back into the hydrochloride salt as described in steps 6-7 of the Acid-Base Extraction protocol.

Section 3: Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My product oiled out instead of crystallizing during recrystallization. What should I do?

A: This typically happens for two reasons: the presence of impurities that depress the melting point and inhibit lattice formation, or the solution is too supersaturated.

  • Troubleshooting: Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. If that fails, add a small seed crystal of pure material. If it still oils out, your material is likely too impure for recrystallization. Proceed with the Acid-Base Purification (Method B) to remove problematic impurities and try again.

Q2: The yield from my recrystallization is very low. How can I improve it?

A: Low yield is often due to using too much solvent or the product having significant solubility even at low temperatures.

  • Troubleshooting: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent. After cooling, try placing the flask in a freezer (-20 °C) for several hours to force more material out of the solution. You can also try partially concentrating the mother liquor and cooling it again to recover a second crop of crystals, but be aware this crop may be less pure.

Q3: After purification, my ¹H NMR still shows an isomeric impurity. How can I remove it?

A: Isomers often have very similar solubility profiles, making them difficult to separate by recrystallization.

  • Troubleshooting: This is the ideal scenario for flash chromatography (Method C). Convert the material to the free base and use a high-resolution silica gel column with a shallow elution gradient to separate the isomers before re-forming the hydrochloride salt.

Q4: How do I completely remove water and residual solvents from my final hydrochloride salt?

A: Hydrochloride salts can be hygroscopic. Residual solvents can get trapped in the crystal lattice.

  • Troubleshooting: Drying under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable, is the most effective method. You can also perform an "azeotropic" removal by dissolving the product in a solvent like toluene and re-concentrating it under reduced pressure (this should be done on the free base before salt formation). For final product drying, using a drying pistol with a desiccant like P₂O₅ is highly effective.

Section 4: Purity Assessment

Validating the purity of your final product is a critical final step. A combination of techniques should be used to confirm both identity and purity.

Table 3: Analytical Methods for Purity Validation

TechniquePurposeWhat to Look For
¹H NMR Structural confirmation and purity assessment.Correct chemical shifts, integration values, and coupling constants. Absence of peaks corresponding to impurities or residual solvents.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram. The mass spectrum should show the correct molecular ion for the free base ([M+H]⁺).
Melting Point Indication of purity.A sharp and narrow melting range that is consistent with literature values. Impure compounds typically exhibit a broad and depressed melting range.
Elemental Analysis (C, H, N) Confirmation of elemental composition.The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the C₇H₁₀BrClN₂ formula.

By employing these robust purification and validation techniques, you can confidently produce high-purity (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride for your research and development needs.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2. PubChem. Available at: [Link]

  • CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. Google Patents.
  • CN104974082A - Preparation method of 2-methyl-4-bromopyridine. Google Patents.
  • Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Available at: [Link]

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents.
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. Available at: [Link]

  • The Chemistry Behind 2-Amino-5-bromo-3-methylpyridine: Properties and Transformations. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • CN111170937A - Preparation method of 3-aminopyridine. Google Patents.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

Welcome to the technical support center for the synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on anticipating and resolving common side reactions and procedural challenges to enhance yield, purity, and reproducibility.

Introduction: A Strategic Overview of the Synthesis

The synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a sequential process that requires careful control at each stage to prevent the formation of stubborn impurities. The most common synthetic route commences with 2-amino-3-methylpyridine and proceeds through bromination, diazotization and cyanation (Sandmeyer reaction), reduction of the resulting nitrile, and concludes with the formation of the hydrochloride salt.

The primary challenges in this synthesis lie in achieving regioselective bromination, managing the potentially hazardous Sandmeyer reaction, and controlling the selective reduction of the nitrile group without compromising the pyridine ring or inducing dimerization. This guide will dissect each of these critical steps, offering explanations for common pitfalls and providing validated protocols for success.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination (e.g., Br2, Ac2O) C 5-Bromo-3-methylpyridine-2-carbonitrile B->C Sandmeyer Reaction (NaNO2, HBr, CuCN) D (5-Bromo-3-methylpyridin-2-YL)methanamine C->D Nitrile Reduction (e.g., Raney Ni, H2, NH3) E (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride D->E Salt Formation (HCl)

Caption: Synthetic route to (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Bromination of 2-Amino-3-methylpyridine

Question 1: My bromination reaction is producing a significant amount of a di-brominated byproduct. How can I improve the selectivity for the desired 2-Amino-5-bromo-3-methylpyridine?

Answer: The formation of di-brominated species is a common side reaction in the bromination of activated pyridine rings. The amino group at the 2-position is strongly activating, making the pyridine ring susceptible to further electrophilic substitution.

Causality: The initial product, 2-amino-5-bromo-3-methylpyridine, is still electron-rich enough to react with a second equivalent of bromine, typically at the 3-position if it were unsubstituted, but in this case, other positions might be possible under harsh conditions. Protecting the amino group can moderate its activating effect and improve selectivity.

Preventative Measures & Protocol:

  • Amine Protection: A common strategy is to first protect the amino group as an acetamide. This moderately deactivates the ring and provides steric hindrance, directing the bromination to the 5-position. A patent for a similar synthesis describes reacting 2-amino-3-methylpyridine with acetic anhydride[1].

  • Control of Stoichiometry and Temperature: Use of a slight excess of the pyridine starting material relative to bromine can help minimize di-bromination. The dropwise addition of bromine at a low temperature (0-5 °C) is also critical to control the reaction rate and prevent over-bromination[1].

Validated Protocol for Acetamide Protection and Bromination:

  • Step A: Acetamide Formation [1]

    • In a flask equipped with a stirrer and a reflux condenser, add 2-amino-3-methylpyridine and acetic anhydride.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step B: Bromination [1]

    • Cool the reaction mixture from Step A to 20-25 °C.

    • Slowly add liquid bromine dropwise, maintaining the temperature.

    • After the addition is complete, heat the reaction to 50-60 °C for 2-3 hours.

  • Step C: Hydrolysis and Work-up [1]

    • Cool the reaction and add water until all solids dissolve.

    • Carefully add a sodium hydroxide solution dropwise to hydrolyze the acetamide.

    • The product, 2-amino-5-bromo-3-methylpyridine, will precipitate and can be collected by filtration, followed by drying and recrystallization.

Step 2: The Sandmeyer Reaction - Conversion of the Amine to a Nitrile

Question 2: I am experiencing low yields and the formation of tar-like byproducts during the Sandmeyer reaction. What are the critical parameters to control?

Answer: The Sandmeyer reaction, which converts an arylamine to an aryl nitrile via a diazonium salt intermediate, is notoriously sensitive to temperature and the presence of impurities. Low yields are often due to the decomposition of the diazonium salt before it can react with the copper(I) cyanide.

Causality: Aryl diazonium salts are generally unstable at elevated temperatures. Their decomposition can lead to a variety of side products, including phenols (from reaction with water) and other undesired coupled products, which can polymerize to form tars. The success of the Sandmeyer reaction hinges on the formation of the diazonium salt at low temperatures (typically -5 to 5 °C) and its immediate use in the subsequent cyanation step[1][2].

Troubleshooting Strategies:

  • Temperature Control: This is the most critical parameter. The diazotization (reaction with sodium nitrite) must be performed at or below 0 °C to ensure the stability of the diazonium salt.

  • Purity of Reagents: Ensure that the starting 2-amino-5-bromo-3-methylpyridine is pure, as impurities can interfere with the diazotization process.

  • Acidic Conditions: The reaction must be carried out in a strongly acidic medium (e.g., HBr) to ensure the complete formation of nitrous acid from sodium nitrite and to stabilize the diazonium salt.

  • Efficient Stirring: Good agitation is necessary to ensure rapid mixing and heat dissipation during the exothermic diazotization step.

Optimized Sandmeyer Protocol:

  • Dissolve 2-amino-5-bromo-3-methylpyridine in a cold hydrogen bromide solution.

  • Cool the mixture to between -5 and 0 °C in an ice-salt bath.

  • In a separate container, dissolve sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the pyridine solution, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture for a short period (e.g., 30 minutes) at this low temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) to drive the reaction to completion, monitoring for the cessation of nitrogen gas evolution.

  • After cooling, the product can be isolated by extraction and purified by chromatography or recrystallization.

Step 3: Nitrile Reduction - The Most Critical Step

This step is prone to several side reactions. The following questions address the most common issues.

Question 3: My nitrile reduction using Raney Nickel is producing a significant amount of a secondary amine impurity. What is the mechanism of this side reaction, and how can I prevent it?

Answer: The formation of secondary amines is a well-documented side reaction in the catalytic hydrogenation of nitriles.

Mechanism of Secondary Amine Formation:

The reduction of a nitrile to a primary amine proceeds through an intermediate imine. This intermediate imine can react with the newly formed primary amine product to form an unstable aminal. This aminal can then eliminate a molecule of ammonia to form a new, more substituted imine, which is subsequently reduced to the secondary amine.

Secondary_Amine_Formation cluster_0 Main Reaction Pathway cluster_1 Side Reaction Pathway A R-C≡N B [R-CH=NH] (Intermediate Imine) A->B H2, Catalyst C R-CH2-NH2 (Primary Amine - Desired Product) B->C H2, Catalyst E R-CH2-NH2 (Primary Amine) D [R-CH=NH] (Intermediate Imine) F Secondary Amine Impurity D->F + H2, Catalyst - NH3 E->F + H2, Catalyst - NH3

Caption: Mechanism of secondary amine formation during nitrile reduction.

Preventative Measures:

The most effective way to suppress the formation of secondary amines is to carry out the reduction in the presence of ammonia. Ammonia serves two purposes:

  • It shifts the equilibrium of the reaction between the intermediate imine and the primary amine away from the formation of the aminal that leads to the secondary amine.

  • It can react with the intermediate imine to regenerate the starting imine, effectively competing with the primary amine.

Validated Protocol for Selective Nitrile Reduction:

  • Catalyst: Raney Nickel is a common and effective catalyst for this transformation.

  • Solvent: A solution of ammonia in an alcohol, such as methanol or ethanol, is typically used.

  • Conditions: The reaction is carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to high pressure (e.g., 50-70 atm), depending on the reactivity of the substrate. The temperature is typically kept moderate (e.g., room temperature to 50 °C).

Experimental Procedure:

  • In a high-pressure hydrogenation vessel, add 5-bromo-3-methylpyridine-2-carbonitrile and a slurry of Raney Nickel in ammoniacal ethanol.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 atm).

  • Stir the mixture at the desired temperature until hydrogen uptake ceases.

  • Cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times.

  • The filtrate, containing the desired primary amine, can then be used directly in the next step.

Question 4: I am observing reduction of the pyridine ring during the nitrile hydrogenation. How can I avoid this?

Answer: The pyridine ring is susceptible to hydrogenation, especially under harsh conditions or with highly active catalysts.

Causality: Catalysts like Raney Nickel and Palladium on Carbon (Pd/C) are capable of reducing aromatic systems, including pyridines, to their corresponding piperidines[3][4]. This is more likely to occur at high temperatures, high hydrogen pressures, or with prolonged reaction times.

Troubleshooting and Optimization:

  • Catalyst Choice: While Raney Nickel is effective, Pd/C can sometimes be more prone to ring reduction. Platinum-based catalysts (e.g., PtO2) are also very active for ring hydrogenation and should generally be avoided unless piperidine is the desired product[3][5].

  • Reaction Conditions:

    • Temperature: Use the lowest temperature that allows for a reasonable reaction rate.

    • Pressure: While higher pressure can speed up the nitrile reduction, it also increases the likelihood of ring reduction. It is a parameter that needs to be optimized.

    • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.

  • Acidic Medium: In some cases, performing the hydrogenation in an acidic medium can protect the pyridine ring from reduction. The protonated pyridinium species is less susceptible to hydrogenation. However, this is not compatible with the use of ammonia to prevent secondary amine formation.

Comparative Table of Reduction Conditions:

CatalystPressure (atm)Temperature (°C)AdditiveCommon Side Products
Raney Ni30-7025-50NH3/EthanolSecondary amine (if no NH3), Ring reduction (at high temp/pressure)
Pd/C1-5025-60Acetic AcidRing reduction, Debromination
LiAlH4N/A0-35N/ARing reduction, Difficult workup
Step 4: Formation and Purification of the Hydrochloride Salt

Question 5: What is the best procedure for forming and purifying the final hydrochloride salt?

Answer: The formation of the hydrochloride salt is typically straightforward, but the choice of solvent is crucial for obtaining a pure, crystalline product.

Protocol for Salt Formation and Purification:

  • After the nitrile reduction and removal of the catalyst, the solvent is typically evaporated to yield the crude free base of (5-Bromo-3-methylpyridin-2-YL)methanamine.

  • Dissolve the crude amine in a suitable organic solvent. Good choices include isopropanol, ethyl acetate, or toluene[6].

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in isopropanol or gaseous HCl).

  • The hydrochloride salt should precipitate out of the solution.

  • The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Collect the solid by filtration and wash it with a cold, non-polar solvent (like diethyl ether or hexane) to remove any non-polar impurities.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.

Troubleshooting Purification:

  • Oily Product: If the salt oils out instead of crystallizing, it may be due to impurities or the presence of residual water. Try redissolving in a minimal amount of a polar solvent like ethanol and then adding a non-polar solvent like ether until turbidity is observed, then cool slowly.

  • Persistent Impurities: If the salt remains impure after crystallization, it may be necessary to purify the free base by column chromatography before salt formation. Alternatively, converting the salt back to the free base, purifying, and then reforming the salt can be effective.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. Waseda University. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis. [Link]

  • Method for cleanly preparing high-purity pyridine hydrochloride.
  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A. [Link]

  • N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]

  • Preparation method for 2,5-dibromo-3-methylpyridine.
  • N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research. [Link]

  • 5-Bromo-3-methylpyridine-2-carbonitrile Properties, Uses, Safety Data & Supplier China. Pipzine Chemicals. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Pyridine hydrochloride in organic synthesis. ResearchGate. [Link]

  • Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. ACS Catalysis. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • The Reduction of Nitriles. Chemistry LibreTexts. [Link]

  • Sandmeyer's Reaction | Organic Chemistry | GPAT - 2020 | NIPER. YouTube. [Link]

  • Sandmeyer Reaction. J&K Scientific LLC. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science. [Link]

  • Catalytic Sandmeyer Bromination. ResearchGate. [Link]

  • Methods for installing a nitrile group on a pyridine ring. ResearchGate. [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances. [Link]

  • Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts. [Link]

  • Nitrile reducing process to prepare amine.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

Welcome to the technical support center for the synthesis and optimization of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to ensure both success and reproducibility in your work.

I. Synthetic Overview & Key Challenges

The synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a multi-step process that requires careful control of reaction conditions at each stage. The primary challenges lie in achieving high regioselectivity during the bromination of the pyridine ring, ensuring complete conversion in the subsequent nucleophilic substitution and reduction steps, and maintaining product stability during purification and salt formation. This guide will walk through a common synthetic pathway, highlighting critical parameters and potential pitfalls.

II. Proposed Synthetic Pathway

A logical and experimentally supported pathway to the target compound involves a four-step sequence starting from 2-amino-3-methylpyridine. This pathway is constructed based on established pyridine chemistry and patent literature for related compounds.

Synthetic Pathway A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Step 1: Bromination C 2,5-Dibromo-3-methylpyridine B->C Step 2: Sandmeyer Reaction D 5-Bromo-3-methylpicolinonitrile C->D Step 3: Cyanation E (5-Bromo-3-methylpyridin-2-YL)methanamine D->E Step 4: Nitrile Reduction F (5-Bromo-3-methylpyridin-2-YL)methanamine HCl E->F Step 5: Salt Formation

Caption: Proposed synthetic pathway for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride.

III. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Step 1: Bromination of 2-Amino-3-methylpyridine

Q1: My bromination of 2-amino-3-methylpyridine is resulting in a low yield and multiple products. What's going wrong?

A1: Low yield and the formation of multiple products in this step are common issues, often stemming from over-bromination or incorrect reaction conditions. The amino group is a strong activating group, making the pyridine ring susceptible to poly-halogenation.

  • Causality: The electron-donating nature of the amino group directs bromination to the 5-position. However, harsh conditions or an excess of the brominating agent can lead to di-bromination.

  • Troubleshooting Workflow:

    Troubleshooting_Bromination start Low Yield / Impure Product in Bromination check_reagent 1. Verify Brominating Agent & Stoichiometry start->check_reagent check_temp 2. Control Reaction Temperature start->check_temp check_solvent 3. Evaluate Solvent System start->check_solvent reagent_issue Issue: Excess brominating agent (e.g., Br2) or use of a highly reactive one. check_reagent->reagent_issue temp_issue Issue: Temperature too high, promoting side reactions. check_temp->temp_issue solvent_issue Issue: Inappropriate solvent polarity affecting selectivity. check_solvent->solvent_issue reagent_solution Solution: Use a milder brominating agent like N-Bromosuccinimide (NBS).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFp_3_2I27uGmOKA7cSOFv8KbYjYuGFTJnKv6PKrYhuiQ5KTqly6MjSooLz63MJstO3y74BNDAuLUlLrLZtRKUG-a0KRVpOGFDkIGuiSIUw2gFhD7M0KxRizFZAqrUVhonVM5yB-1hG)] Use 1.0-1.1 equivalents. reagent_issue->reagent_solution temp_solution Solution: Maintain a low temperature, typically 0-10°C, during the addition of the brominating agent.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFp_3_2I27uGmOKA7cSOFv8KbYjYuGFTJnKv6PKrYhuiQ5KTqly6MjSooLz63MJstO3y74BNDAuLUlLrLZtRKUG-a0KRVpOGFDkIGuiSIUw2gFhD7M0KxRizFZAqrUVhonVM5yB-1hG)] temp_issue->temp_solution solvent_solution Solution: Use a solvent like acetone or acetic anhydride to moderate reactivity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFp_3_2I27uGmOKA7cSOFv8KbYjYuGFTJnKv6PKrYhuiQ5KTqly6MjSooLz63MJstO3y74BNDAuLUlLrLZtRKUG-a0KRVpOGFDkIGuiSIUw2gFhD7M0KxRizFZAqrUVhonVM5yB-1hG)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-dG2fMBiBJ6Xzei5ISoSqMIC0DvK58T6REzSYSTcJTh-zH9DUACFj6HHxQbCkklr4-MqInT_JJj7g6_PWAW5JRu42dqEewHmbH9V9ZCXrgfQa0nb5CdFBdzSAfkXOKHLV-XllXd8GKva0Ld4%3D)] solvent_issue->solvent_solution

    Caption: Troubleshooting workflow for the bromination step.

Step 2: Sandmeyer Reaction to 2,5-Dibromo-3-methylpyridine

Q2: The Sandmeyer reaction is giving me a poor yield of 2,5-dibromo-3-methylpyridine. What are the critical parameters?

A2: The Sandmeyer reaction, which converts the amino group to a bromide, is sensitive to temperature and the stability of the diazonium salt intermediate.

  • Causality: The diazonium salt can decompose if the temperature is not kept low, leading to byproducts. The choice of acid and the concentration of reagents are also crucial for efficient conversion.

  • Key Optimization Points:

    • Temperature Control: Maintain a temperature of -5 to 0°C during the addition of the sodium nitrite solution to ensure the stability of the diazonium salt.[1]

    • Acidic Medium: A strong acidic medium, such as a hydrogen bromide solution, is essential for the reaction.[1]

    • Catalyst: The use of a copper(I) bromide catalyst is critical for the conversion of the diazonium salt to the bromide.[1]

Step 3: Cyanation to 5-Bromo-3-methylpicolinonitrile

Q3: I am having trouble with the cyanation step. The reaction is sluggish, or I am getting significant impurities.

A3: The conversion of an aryl bromide to a nitrile, often using a cyanide source like copper(I) cyanide, can be challenging.

  • Causality: Incomplete reaction can be due to insufficient temperature or deactivation of the catalyst. Impurities can arise from side reactions or incomplete work-up.

  • Troubleshooting:

    • Temperature: This reaction typically requires elevated temperatures, around 120°C, in a high-boiling solvent like DMF.[2]

    • Reagent Purity: Ensure the copper(I) cyanide is of high purity and the 2,5-dibromo-3-methylpyridine is free from residual acids or bases from the previous step.

    • Work-up: A thorough work-up, including partitioning between an organic solvent and water and washing with brine, is necessary to remove inorganic salts and DMF.[2]

Step 4: Nitrile Reduction to the Primary Amine

Q4: My nitrile reduction is not going to completion, or I am observing over-reduction or side products.

A4: The reduction of the nitrile to the primary amine is a critical step. The choice of reducing agent and reaction conditions determines the success of this transformation.

  • Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective but can sometimes lead to side reactions if not properly controlled. Catalytic hydrogenation is an alternative but may require optimization of catalyst, pressure, and temperature.

  • Recommended Conditions & Troubleshooting:

ParameterRecommended ConditionPotential Issue & Solution
Reducing Agent LiAlH₄ in an anhydrous ether solvent (e.g., THF, Diethyl ether)Issue: Incomplete reduction. Solution: Ensure anhydrous conditions, as LiAlH₄ reacts violently with water. Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents).
Temperature Initial addition at 0°C, followed by reflux.Issue: Reaction is too vigorous or side products form. Solution: Maintain cooling during the initial addition of the nitrile to the LiAlH₄ slurry.
Work-up Careful quenching with water and/or aqueous NaOH (Fieser work-up).Issue: Formation of emulsions or difficulty in isolating the product. Solution: Follow a standard quenching procedure (e.g., sequential addition of water, 15% NaOH, and more water) to precipitate aluminum salts for easy filtration.
Step 5: Formation of the Hydrochloride Salt

Q5: I am having difficulty isolating a stable, crystalline hydrochloride salt of my amine.

A5: The formation and isolation of the hydrochloride salt can be tricky if the amine is not pure or if the incorrect solvent system is used.

  • Causality: The purity of the free amine is paramount for obtaining a crystalline salt. The choice of solvent for the salt formation will determine the solubility of the salt and its ability to crystallize.

  • Procedure and Optimization:

    • Purify the Free Amine: Ensure the free (5-Bromo-3-methylpyridin-2-YL)methanamine is pure before attempting salt formation. This can be achieved by column chromatography or distillation.

    • Solvent Selection: Dissolve the purified free amine in a non-polar, anhydrous solvent where the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ether and ethyl acetate.

    • Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

    • Crystallization: The hydrochloride salt should precipitate out of the solution. If not, cooling the mixture may induce crystallization.

    • Isolation: Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

IV. Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis.

Protocol 1: Synthesis of 5-Bromo-3-methylpicolinonitrile (Step 3)
  • To a solution of 2,5-dibromo-3-methylpyridine (9.96 mmol) in dimethylformamide (10 mL), add copper(I) cyanide (9.96 mmol).[2]

  • Stir the reaction mixture at 120°C for 12 hours.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.[2]

  • Separate the organic layer, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography to yield 5-bromo-3-methylpicolinonitrile.[2]

Protocol 2: Reduction of 5-Bromo-3-methylpicolinonitrile (Step 4)
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (2-3 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 5-bromo-3-methylpicolinonitrile (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the ether solvent.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5-Bromo-3-methylpyridin-2-YL)methanamine.

V. References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents. Available at:

  • 2-Amino-5-bromo-3-methylpyridine. PubChem. Available at: [Link]

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents. Available at:

  • Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. Available at: [Link]

  • Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

Welcome to the technical support center for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges encountered during its purification.

I. Understanding the Molecule and Potential Impurities

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative. Its purity is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including the synthetic route, side reactions, and degradation.

A likely synthetic pathway to (5-Bromo-3-methylpyridin-2-YL)methanamine involves the conversion of a precursor such as (5-Bromo-3-methylpyridin-2-yl)methanol. This can be achieved by first converting the alcohol to a leaving group (e.g., a mesylate or chloride) followed by nucleophilic substitution with an amine source, or through reduction of a corresponding nitrile. Given this, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding alcohol or nitrile precursor.

  • Over-alkylation Products: If a primary amine is used in the synthesis, secondary or tertiary amine byproducts can form.

  • Positional Isomers: Bromination of the pyridine ring can sometimes lead to a mixture of isomers which may be difficult to separate.[1]

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, and leftover reagents.

  • Degradation Products: The compound may degrade under certain conditions (e.g., high temperature, presence of strong acids or bases).

II. Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride in a question-and-answer format.

Q1: My isolated (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is off-white or yellowish, and the purity by HPLC is below 95%. How can I improve its purity and color?

A1: Recrystallization is the most effective method for removing colored impurities and improving the purity of solid organic compounds. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

Experimental Protocol: Recrystallization of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Good starting points for amine hydrochlorides are alcohols like isopropanol or ethanol.

    • A solvent mixture can also be effective. For instance, dissolving the compound in a minimal amount of hot methanol or ethanol and then adding a less polar solvent like diethyl ether or ethyl acetate until the solution becomes cloudy (the point of saturation) is a common technique.[2]

  • Dissolution:

    • Place the crude (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent or solvent system.

    • Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored, you can add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes. The charcoal will adsorb colored impurities.

    • Caution: Do not add charcoal to a boiling solution as it can cause bumping.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum.

Data Presentation: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
IsopropanolLowHighGood
Ethanol/Diethyl EtherLowHighGood
Methanol/Ethyl AcetateLowHighGood
WaterHighHighPoor
AcetoneSparingly SolubleModerateMay require co-solvent

Diagram: Recrystallization Workflow

G crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling dissolve->cool If no charcoal hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure G start Poor HPLC Resolution hplc_opt Optimize HPLC Method start->hplc_opt column_chrom Column Chromatography start->column_chrom mobile_phase Adjust Mobile Phase (pH, Solvent Ratio) hplc_opt->mobile_phase column_chem Change Column Stationary Phase hplc_opt->column_chem gradient Implement Shallow Gradient hplc_opt->gradient tlc TLC for Solvent System Selection column_chrom->tlc success Improved Resolution mobile_phase->success column_chem->success gradient->success purify Purify on Silica Gel Column tlc->purify purify->success

Sources

Optimization

Technical Support Center: Synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride

Welcome to the technical support center for the synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into scaling up this critical synthesis. We will address common challenges, explain the causality behind procedural choices, and offer robust troubleshooting strategies to ensure a successful and reproducible outcome.

Synthetic Workflow Overview

The synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is typically achieved via the reduction of the corresponding nitrile precursor, 5-Bromo-3-methylpicolinonitrile. The subsequent conversion of the resulting primary amine to its hydrochloride salt facilitates isolation and improves stability.

G cluster_0 Phase 1: Reduction cluster_1 Phase 2: Salt Formation & Isolation Start Starting Material: 5-Bromo-3-methylpicolinonitrile Reduction Nitrile Reduction (e.g., Catalytic Hydrogenation) Start->Reduction H₂, Catalyst (Raney Ni) Solvent (MeOH/NH₃) Workup Catalyst Filtration & Solvent Removal Reduction->Workup FreeBase Crude Amine (Free Base) Workup->FreeBase Salt HCl Salt Formation FreeBase->Salt HCl in Solvent (e.g., IPA, Ether) Purify Purification (Recrystallization) Salt->Purify Product Final Product: (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride Purify->Product

Caption: High-level workflow for the synthesis of the target hydrochloride salt.

Recommended Experimental Protocol

This protocol details the reduction of 5-Bromo-3-methylpicolinonitrile via catalytic hydrogenation, a method well-suited for scalability.

Step 1: Catalytic Hydrogenation (Nitrile Reduction)

  • Reactor Setup: To a suitably sized pressure reactor, charge 5-Bromo-3-methylpicolinonitrile (1.0 eq).

  • Catalyst & Solvent: Under an inert atmosphere (e.g., Nitrogen), add methanol (10-15 vol) saturated with ammonia. Carefully add water-wet Raney Nickel (5-10 wt% loading). The use of ammoniacal methanol is critical to suppress the formation of secondary and tertiary amine impurities by reacting with intermediate imines.[1]

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen several times, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi.

  • Reaction: Heat the mixture to 40-50°C with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples via TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times. Do not allow the filter cake to dry in air. Wash the filter cake with methanol (2-3 vol).

  • Concentration: Combine the filtrate and washes. Concentrate the solution under reduced pressure to obtain the crude (5-Bromo-3-methylpyridin-2-YL)methanamine as a free base, which is often an oil.

Step 2: Hydrochloride Salt Formation and Purification

  • Dissolution: Dissolve the crude amine from Step 1 in a suitable solvent such as isopropanol (IPA) or ethyl acetate (5-10 vol).

  • Precipitation: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl) dropwise with stirring until the pH is acidic (pH 1-2).

  • Crystallization: The hydrochloride salt should precipitate as a solid. Continue stirring in the ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for precipitation) to remove soluble impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

Quantitative Data Summary

ParameterValueNotes
Starting Material 5-Bromo-3-methylpicolinonitrileMW: 197.04 g/mol [2]
Product (5-Bromo-3-methylpyridin-2-YL)methanamine HClMW: 237.53 g/mol [3]
Catalyst Raney Nickel~5-10% w/w relative to starting material
Solvent (Hydrogenation) Methanol / Ammonia10-15 volumes
Hydrogen Pressure 50-60 psiHigher pressures may be used but require appropriate equipment.
Reaction Temperature 40-50°CExceeding this may lead to side reactions.
Solvent (Salt Formation) Isopropanol (IPA) or Ethyl Acetate5-10 volumes
Expected Yield 75-90%Dependent on purity of starting materials and reaction optimization.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yield is a frequent challenge that can be traced to several factors. A systematic approach is best for diagnosis:

  • Starting Material Purity: Impurities in the 5-Bromo-3-methylpicolinonitrile can inhibit or poison the catalyst.[4] Ensure the starting material is of high purity (>98%). If necessary, purify it by recrystallization or column chromatography before use.

  • Catalyst Activity: The Raney Nickel catalyst may be inactive. This can happen if it was improperly stored, handled, or accidentally exposed to air. Always use a fresh, active batch of catalyst. Consider performing a small-scale test reaction to verify catalyst activity.

  • Incomplete Reaction: The reaction may not have gone to completion. Confirm this by analyzing a crude sample by LC-MS or NMR. If starting material remains, potential solutions include extending the reaction time, increasing the hydrogen pressure, or raising the temperature slightly (e.g., to 55°C).

  • Mechanical Losses: Significant product loss can occur during work-up, particularly during the filtration of the catalyst or transfers between vessels. Ensure the catalyst filter cake is thoroughly washed with solvent to recover all product.

Q2: I am observing significant amounts of secondary amine byproducts. How can this be prevented?

A2: The formation of secondary and tertiary amines is a classic side reaction in the catalytic hydrogenation of nitriles.[1] It occurs when the initially formed primary amine attacks the intermediate imine species.

  • Ammonia is Key: The most effective way to suppress this side reaction is to perform the hydrogenation in an ammonia-saturated solvent (e.g., ammoniacal methanol). Ammonia is present in a large excess and competes with the product amine for reaction with the imine intermediate, thus favoring the formation of the desired primary amine.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of byproduct formation, though it may also slow down the desired reaction.

Q3: The work-up after my LiAlH₄ reduction is difficult and gives a gelatinous precipitate. What's a better method?

A3: While this guide focuses on hydrogenation, Lithium Aluminum Hydride (LiAlH₄) is a common alternative for nitrile reduction.[5] The problematic work-up is due to the formation of aluminum salts. A Fieser work-up is highly recommended for a granular, easily filterable precipitate.

  • Fieser Work-up Procedure: For a reaction using 'X' g of LiAlH₄ in a solvent like THF or ether, cool the reaction mixture to 0°C and cautiously and sequentially add:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water

  • Stir the resulting mixture vigorously for 30 minutes at room temperature. The aluminum salts should precipitate as a granular solid that can be easily removed by filtration.

Q4: My final hydrochloride salt precipitates as a sticky oil instead of a crystalline solid. How can I fix this?

A4: Oiling out during salt formation is usually due to issues with solvent choice, purity, or residual water.

  • Solvent System: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is not is ideal. Isopropanol, ethyl acetate, and diethyl ether are good starting points. You may need to try solvent/anti-solvent systems, such as dissolving the amine in a minimal amount of methanol or IPA and then adding a large volume of a non-polar solvent like MTBE or heptane to induce precipitation.

  • Remove Water: Ensure the crude amine free base is as dry as possible before adding HCl. Residual water can interfere with crystallization. If necessary, dissolve the crude amine in a solvent like dichloromethane, dry with anhydrous sodium sulfate, filter, and re-concentrate.

  • Trituration: If an oil forms, try removing the supernatant and adding a fresh, non-polar solvent (like cold diethyl ether or hexane). Vigorously scratch the flask with a glass rod or use sonication. This process, called trituration, can often induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the reduction of the nitrile group?

A1: The mechanism depends on the method used.

  • Catalytic Hydrogenation: The nitrile adsorbs onto the surface of the metal catalyst (e.g., Raney Nickel). Hydrogen also adsorbs onto the surface and dissociates into hydrogen atoms. Stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond occurs, first forming an imine intermediate which is then further reduced to the primary amine.[6]

  • Lithium Aluminum Hydride (LiAlH₄): This is a nucleophilic reduction. The hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbon of the nitrile group. This is followed by a second hydride addition. The resulting di-anionic nitrogen species is then protonated during the aqueous work-up to yield the primary amine.[5]

Q2: For scaling up this synthesis, which is preferable: Catalytic Hydrogenation or LiAlH₄ reduction?

A2: For large-scale and industrial production, catalytic hydrogenation is almost always preferred .

  • Safety: LiAlH₄ is highly pyrophoric and reacts violently with water. Hydrogen gas is flammable, but the engineering controls for handling it at pressure are well-established and generally considered safer and more manageable on a large scale than handling large quantities of LiAlH₄.

  • Cost & Atom Economy: Hydrogen is an inexpensive reagent. Catalysts like Raney Nickel are also cost-effective. Hydride reagents like LiAlH₄ are more expensive and have poor atom economy, generating significant waste (aluminum salts).

  • Work-up: The work-up for catalytic hydrogenation is much simpler (filtration), whereas the work-up for LiAlH₄ reductions can be hazardous and generates more waste streams.

Q3: How do I confirm the identity and purity of my final (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride product?

A3: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR: This will confirm the chemical structure and identify the presence of any impurities. The integration of the proton signals can be used for quantitative assessment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for determining purity (as % area under the curve) and confirming the molecular weight of the parent ion.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid. Compare the observed value to literature values if available.

Q4: What are the most critical safety precautions for this synthesis?

A4:

  • Catalytic Hydrogenation: Raney Nickel is pyrophoric, especially when dry. Always handle it as a slurry in water or an appropriate solvent and never let the filter cake dry in the open air. Hydrogenations should be conducted behind a blast shield in a properly rated pressure vessel equipped with a pressure relief device.

  • LiAlH₄ Reduction (if used): LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be run under a dry, inert atmosphere (Nitrogen or Argon). The quenching process is highly exothermic and must be done slowly and with extreme caution, especially on a large scale.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

Q5: Can I use a milder reducing agent like Sodium Borohydride (NaBH₄)?

A5: No, Sodium Borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce nitriles to primary amines.[6] Stronger hydride donors like LiAlH₄ or borane complexes (BH₃) are required for this transformation.[1][5]

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Frontier Specialty Chemicals. (n.d.). (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride.
  • CymitQuimica. (n.d.). (3-Bromo-5-methylpyridin-2-yl)methanamine HCl.
  • Journal of the American Chemical Society. (n.d.). Direct Synthesis of Pyridine Derivatives. Retrieved from Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis.
  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-cyano-3-methylpyridine.
  • Chemguide. (n.d.). reduction of nitriles.
  • Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
  • PMC. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • IJNRD. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications.
  • CrystEngComm (RSC Publishing). (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-cyano-3-nitropyridine. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
  • BenchChem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • NIH. (n.d.). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine.
  • ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.

Sources

Troubleshooting

preventing degradation of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride during storage

Welcome to the technical support center for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, we address common questions and troubleshooting scenarios based on established principles of organic chemistry and best laboratory practices for amine hydrochlorides and pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride?

To ensure the long-term stability of solid (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride, it should be stored in a cool, dry, and dark environment.[1][2][3] The container must be kept tightly sealed to protect it from atmospheric moisture and oxygen.[1][4][5]

Underlying Rationale: The hydrochloride salt form of the amine enhances its stability compared to the free base.[6] However, the compound still contains a primary amine and a pyridine ring, which are susceptible to degradation.

  • Moisture: Amines are often hygroscopic and can absorb water from the air.[4] This can lead to hydrolysis or facilitate other degradation reactions.

  • Oxygen: The amine functional group can be susceptible to oxidation, which is often accelerated by exposure to air.[5][7] This can lead to the formation of colored impurities.

  • Light: Pyridine and its derivatives can be light-sensitive, and exposure to UV light can trigger photolytic degradation.[1][7]

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.[1][4]

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8°C) or Room Temperature (<25°C)To minimize thermal degradation.[1][4]
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)To prevent moisture absorption and oxidation.[1][5]
Light Exposure Stored in the dark (amber vial or in a cabinet)To prevent potential photolytic degradation.[1][7][8]
Container Tightly sealed, airtight containerTo protect from moisture and air.[3][9]
Q2: My sample of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride has turned yellow/brown. Is it still usable?

Discoloration, typically to a yellow or brown hue, is a common sign of degradation in amines and their salts.[1][7][10] This is often due to oxidation or the formation of polymeric byproducts.[5][7]

Causality: The primary amine is susceptible to oxidation, which can lead to the formation of colored impurities like quinone-imines, especially in the presence of light and air.[7] Even seemingly minor impurities can become colored upon exposure to atmospheric conditions.[11]

Recommendation: If your sample has discolored, it is a strong indicator of impurity formation. For sensitive applications, such as in drug development or quantitative assays, it is highly recommended to assess the purity of the material using analytical techniques like HPLC, LC-MS, or NMR before use. If the purity is no longer within the required specifications for your experiment, the sample should be discarded. For less sensitive applications, the material might still be usable, but the potential impact of the impurities on the experimental outcome must be considered.

Q3: What are the primary degradation pathways for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride?

Based on the structure of the molecule, the primary degradation pathways are likely to be oxidation and photodecomposition. The pyridine ring itself is relatively stable, but the amine functionality is a key site for reactivity.

Degradation Pathways Potential Degradation Pathways A (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride B Oxidation Products (e.g., imines, aldehydes) A->B O2 (Air) C Photodegradation Products (e.g., radical species, rearranged products) A->C UV Light D Moisture-Induced Degradation (e.g., hydrolysis of impurities) A->D H2O (Moisture)

Caption: Potential degradation pathways for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride.

Q4: What materials should be avoided when handling or storing this compound?

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is incompatible with strong bases and strong oxidizing agents.[1]

  • Strong Bases: Contact with strong bases will deprotonate the hydrochloride salt, liberating the free amine. The free amine is generally less stable and more reactive than its salt form.

  • Strong Oxidizing Agents: These can react vigorously with the amine functional group, leading to significant degradation and potentially hazardous situations.

Troubleshooting Guide

Problem: The compound is difficult to dissolve.
  • Possible Cause 1: Incorrect Solvent. As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. It will likely have poor solubility in nonpolar aprotic solvents like hexanes or diethyl ether.

  • Troubleshooting Step 1: Verify the solvent choice. If using a nonpolar solvent, switch to a more polar one.

  • Possible Cause 2: Low Temperature. Solubility generally decreases at lower temperatures.

  • Troubleshooting Step 2: Gentle warming or sonication can aid in dissolution. However, be cautious with heating as it can accelerate degradation.

  • Possible Cause 3: Degradation. Over time, degradation can lead to the formation of less soluble polymeric materials.

  • Troubleshooting Step 3: If the compound has discolored and is difficult to dissolve in appropriate solvents, this may be a sign of significant degradation. Purity should be checked analytically.

Problem: Inconsistent experimental results.
  • Possible Cause 1: Sample Degradation. If the compound has been stored improperly or for an extended period, its purity may have decreased, leading to variability in experiments.

  • Troubleshooting Step 1: Check the physical appearance of the compound for any signs of discoloration or clumping.

  • Troubleshooting Step 2: If possible, re-analyze the purity of the stored compound.

  • Troubleshooting Step 3: Use a fresh, unopened sample of the compound for a control experiment to determine if the issue lies with the stored material.

Experimental Workflow for Purity Assessment:

Purity Assessment Workflow Workflow for Assessing Compound Purity A Visual Inspection (Color, clumping) B Prepare Sample Solution (e.g., in Methanol) A->B C Analytical Testing (HPLC, LC-MS, NMR) B->C D Compare to Reference Standard or Initial Analysis C->D E Purity within Specification? D->E F Proceed with Experiment E->F Yes G Discard and Obtain New Batch E->G No

Caption: A typical workflow for assessing the purity of a stored chemical.

Best Handling Practices

  • Inert Atmosphere: When weighing and handling the solid, especially for long-term storage, it is best to do so under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket).[5]

  • Aliquotting: For frequent use, it is advisable to aliquot the solid into smaller, single-use vials. This avoids repeatedly opening the main stock bottle, which introduces moisture and air.

  • Appropriate Spatulas: Use clean, dry spatulas made of a non-reactive material.

  • Container Sealing: After use, ensure the container is tightly sealed. For screw-cap vials, using parafilm can provide an extra barrier against atmospheric contamination.[7]

By adhering to these storage and handling guidelines, you can significantly extend the shelf-life of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride and ensure the reliability and reproducibility of your experimental results.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Google Patents. (n.d.). Amine decolorization - JP5785262B2.
  • Google Patents. (n.d.). Production and decolorization of quaternary ammonium compounds - US3146267A.
  • Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Reddit. (2023, October 17). Are amines often yellow? Retrieved from [Link]

  • Scribd. (n.d.). Lab Chemical Storage Guidelines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride Analogs

Foreword: Navigating the Frontier of Pyridine-Based Bioactive Compounds In the dynamic landscape of drug discovery and molecular pharmacology, the pyridine scaffold remains a cornerstone for the development of novel ther...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Pyridine-Based Bioactive Compounds

In the dynamic landscape of drug discovery and molecular pharmacology, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile chemical nature allows for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This guide focuses on a specific class of these compounds: analogs of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. While direct comparative data for this particular series of analogs is not yet prevalent in published literature, the structural motifs present suggest a strong potential for interaction with key physiological targets, particularly within the central nervous system.

This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the biological activity of these analogs. We will delve into the probable molecular targets, drawing inferences from structure-activity relationship (SAR) studies of similar pyridine-based compounds. Crucially, this guide provides detailed, field-proven experimental protocols to enable the systematic evaluation and comparison of these novel molecules. Our approach is grounded in scientific integrity, providing the "why" behind the "how" of experimental design, ensuring that the data generated is both robust and reproducible.

The Pyridine Core: A Privileged Scaffold in Neuropharmacology

The pyridine ring is a fundamental heterocyclic structure found in numerous FDA-approved drugs and biologically active molecules. Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal foundation for designing ligands that target a variety of receptors and enzymes. Specifically, the pyridin-2-yl-methanamine backbone, central to the compounds of interest, has been implicated in the modulation of several key protein families.

Predicted Biological Targets: A Focus on Cannabinoid Receptors

Based on extensive SAR studies of related pyridine and pyridone-based compounds, a primary avenue of investigation for (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride analogs is their potential activity at cannabinoid receptors (CB1 and CB2) . The cannabinoid type 2 (CB2) receptor, in particular, has emerged as a significant target for therapeutic development due to its role in immune modulation and inflammation, without the psychoactive effects associated with CB1 receptor activation.[1][2] Research on pyridine-based ligands has demonstrated that this scaffold can yield potent and selective CB2 receptor modulators.[1]

The general structure of the target analogs suggests they may act as agonists, antagonists, or allosteric modulators at these G protein-coupled receptors (GPCRs). Variations in substituents on the pyridine ring and the methanamine side chain are predicted to significantly influence binding affinity, efficacy, and selectivity.

Comparative Biological Evaluation: A Proposed Experimental Workflow

To systematically compare the biological activity of a series of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride analogs, a tiered approach is recommended. This workflow is designed to first establish the primary molecular targets and then to characterize the functional consequences of receptor interaction.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In Vitro & In Vivo Profiling A Compound Synthesis & Characterization B Receptor Binding Assays (CB1 & CB2) A->B Test Analogs C cAMP Functional Assay B->C Active Compounds D β-Arrestin Recruitment Assay B->D Active Compounds E Off-Target Screening C->E D->E F In Vivo Models (e.g., Pain, Inflammation) E->F Lead Candidates GPCR_signaling cluster_0 G Protein-Dependent Pathway cluster_1 G Protein-Independent Pathway A Agonist B CB1/CB2 Receptor A->B C Gi/o Protein B->C D Adenylyl Cyclase (Inhibited) C->D E cAMP (Decreased) D->E F Agonist G CB1/CB2 Receptor F->G H GRK Phosphorylation G->H I β-Arrestin Recruitment H->I J Downstream Signaling (e.g., MAPK) I->J

Caption: Simplified signaling pathways for cannabinoid receptors.

cAMP Functional Assay

This assay measures the ability of the analogs to modulate cAMP production.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of the analogs in inhibiting forskolin-stimulated cAMP production.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture: Use CHO-K1 cells stably expressing either human CB1 or CB2 receptors.

  • Procedure: a. Plate the cells in a 384-well plate and incubate overnight. b. Treat the cells with varying concentrations of the test analogs for 30 minutes. c. Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of the test compounds for another 30 minutes. d. Lyse the cells and add the HTRF cAMP detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody). [3] e. Incubate for 60 minutes at room temperature. f. Read the fluorescence at 665 nm and 620 nm and calculate the HTRF ratio.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ and Emax values for each analog. For potential antagonists, pre-incubate with the analog before adding a known CB1/CB2 agonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of the analogs in inducing β-arrestin recruitment.

Experimental Protocol: PathHunter® β-Arrestin Assay

  • Cell Line: Utilize a cell line co-expressing the cannabinoid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementing enzyme fragment (Enzyme Acceptor).

  • Procedure: a. Plate the cells in a 96-well or 384-well plate and incubate overnight. b. Add varying concentrations of the test analogs to the cells. c. Incubate for 90 minutes at 37°C. [4] d. Add the detection reagents, which contain the substrate for the complemented enzyme. e. Incubate for 60 minutes at room temperature. f. Read the chemiluminescent signal.

  • Data Analysis: Plot the luminescent signal against the analog concentration to determine EC₅₀ and Emax values.

Data Presentation:

AnalogcAMP EC₅₀ (nM)cAMP Emax (%)β-Arrestin EC₅₀ (nM)β-Arrestin Emax (%)Functional Activity
Parent DataDataDataDatae.g., Agonist
Analog 1 DataDataDataDatae.g., Partial Agonist
Analog 2 DataDataDataDatae.g., Antagonist
Analog 3 DataDataDataDatae.g., Biased Agonist

Tier 3: Advanced Profiling - Selectivity and In Vivo Relevance

Promising candidates from the functional assays should be further profiled for selectivity and potential in vivo effects.

Off-Target Screening

To ensure the observed biological activity is specific to the intended targets, lead compounds should be screened against a panel of other relevant receptors and enzymes, particularly other GPCRs. This helps to identify potential side effects early in the drug discovery process.

In Vitro Toxicity Assays

The cytotoxicity of the lead analogs should be assessed in relevant cell lines (e.g., neuronal or hepatic cells) to determine their therapeutic window. Assays measuring cell viability (e.g., MTT or CellTiter-Glo®) and oxidative stress (e.g., ROS production) are recommended. [5]

In Vivo Models

Based on the in vitro profile (e.g., potent and selective CB2 agonism), lead compounds can be advanced to in vivo models of disease. For CB2 agonists, models of inflammatory pain or neuroinflammation would be appropriate. Key endpoints would include behavioral assessments of pain, and measurement of inflammatory markers in tissues.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the comparative biological evaluation of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride analogs. While direct experimental data for this specific series is currently lacking, the proposed workflow, grounded in established pharmacological principles and detailed protocols, empowers researchers to systematically generate the necessary data.

The structure-activity relationships derived from these studies will be invaluable in guiding the design of future analogs with improved potency, selectivity, and pharmacokinetic properties. The potential for these compounds to modulate cannabinoid receptors opens up exciting possibilities for the development of novel therapeutics for a range of disorders. It is through such systematic and mechanistically-driven investigations that we can unlock the full therapeutic potential of the versatile pyridine scaffold.

References

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Comparative

A Comparative Guide to the Purity Validation of (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the manufacturing of safe and effective therapeutics. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the manufacturing of safe and effective therapeutics. This guide provides an in-depth technical comparison for validating the purity of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride, a key building block in medicinal chemistry. We will explore a multi-pronged analytical approach, grounded in scientific first principles and aligned with regulatory expectations, to ensure the highest confidence in the quality of this critical reagent.

Introduction: The Significance of Purity in Drug Development

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative frequently employed in the synthesis of complex molecular scaffolds. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of unwanted byproducts in subsequent synthetic steps, and potential toxicity. Therefore, a robust and validated analytical methodology for purity determination is not merely a quality control measure but a critical component of the drug discovery and development process.

This guide will detail a comprehensive strategy for the purity validation of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride, comparing its analytical behavior to structurally similar compounds to highlight the nuances of method development. We will focus on a triad of core analytical techniques: High-Performance Liquid Chromatography (HPLC) for separation and quantification of impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment, and Mass Spectrometry (MS) for identity confirmation and impurity identification.

Understanding the Impurity Landscape

A thorough understanding of the synthetic route is paramount to predicting potential impurities. A common synthetic pathway to (5-Bromo-3-methylpyridin-2-YL)methanamine involves the reduction of the corresponding nitrile, 5-bromo-2-cyano-3-methylpyridine.

cluster_impurities Potential Impurities 5-Bromo-2-cyano-3-methylpyridine 5-Bromo-2-cyano-3-methylpyridine (5-Bromo-3-methylpyridin-2-YL)methanamine (5-Bromo-3-methylpyridin-2-YL)methanamine 5-Bromo-2-cyano-3-methylpyridine->(5-Bromo-3-methylpyridin-2-YL)methanamine Reduction (e.g., LiAlH4, H2/Catalyst) (5-Bromo-3-methylpyridin-2-YL)methanamine HCl (5-Bromo-3-methylpyridin-2-YL)methanamine HCl (5-Bromo-3-methylpyridin-2-YL)methanamine->(5-Bromo-3-methylpyridin-2-YL)methanamine HCl HCl salt formation Starting Material Unreacted 5-bromo-2-cyano-3-methylpyridine Intermediate Partially reduced intermediates (e.g., imine) Byproduct Over-brominated species (e.g., dibromo-derivatives) Reagent Residual solvents and catalysts

Caption: Synthetic pathway and potential impurities.

Based on this, potential process-related impurities include:

  • Starting materials: Unreacted 5-bromo-2-cyano-3-methylpyridine.

  • Intermediates: Incomplete reduction can lead to the corresponding imine intermediate.

  • Byproducts: Over-bromination during the synthesis of precursors can lead to di-bromo species.[1] Reductive amination can sometimes lead to the formation of secondary and tertiary amine byproducts.[2]

  • Reagents and solvents: Residual solvents from reaction and purification steps, as well as traces of catalysts.

Orthogonal Analytical Approaches for Purity Determination

A multi-technique, or orthogonal, approach provides the most comprehensive assessment of purity. Here, we detail the experimental protocols for HPLC, qNMR, and MS, and compare the expected results for our target compound with two alternatives: the isomeric (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and the halogen analog (5-Chloro-3-methylpyridin-2-YL)methanamine hydrochloride .

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for separating and quantifying impurities. A stability-indicating method, validated according to ICH Q2(R1) guidelines, is essential.[3][4]

Rationale for Method Development: A reversed-phase C18 column is a good starting point for moderately polar compounds like our target molecule.[5] The basic nature of the pyridine nitrogen and the primary amine can cause peak tailing on silica-based columns; therefore, a mobile phase with a suitable buffer and a low pH is necessary to ensure protonation of the analyte and minimize undesirable interactions with the stationary phase.[5] UV detection is appropriate due to the aromatic pyridine ring.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Data Presentation: Comparative Chromatographic Behavior

CompoundExpected Retention Time (min)Critical Peak Pair for Resolution
(5-Bromo-3-methylpyridin-2-YL)methanamine HCl ~12.5Analyte and potential dibromo- impurity
(3-Bromo-5-methylpyridin-2-YL)methanamine HCl~11.8Analyte and its positional isomer
(5-Chloro-3-methylpyridin-2-YL)methanamine HCl~11.2Analyte and its bromo-analog

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[6][7]

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV (254 nm) and visible light for 7 days.

The HPLC method should be able to resolve the main peak from any degradation products formed.

Quantitative NMR (qNMR): An Absolute Purity Assessment

qNMR provides a direct measurement of the analyte's purity against a certified internal standard, without the need for a reference standard of the analyte itself.[9]

Rationale for Method Development: For amine hydrochloride salts, solubility in common deuterated solvents like CDCl₃ can be an issue. Using deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) is often a better choice. An internal standard with sharp, well-resolved peaks that do not overlap with the analyte's signals is crucial. Maleic acid is a suitable choice due to its simple spectrum and stability.

Experimental Protocol: ¹H-qNMR for Purity Determination

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride into an NMR tube.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) and add to the same NMR tube.

    • Add 0.75 mL of DMSO-d₆.

    • Vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply a baseline correction.

    • Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the two aromatic protons and the CH₂ and CH₃ groups are suitable. For maleic acid, the two vinylic protons are used.

  • Purity Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Presentation: Comparative ¹H-NMR Data

CompoundKey ¹H Chemical Shifts (δ, ppm) in DMSO-d₆
(5-Bromo-3-methylpyridin-2-YL)methanamine HCl ~8.5 (s, 1H), ~8.0 (s, 1H), ~4.0 (s, 2H), ~2.3 (s, 3H)
(3-Bromo-5-methylpyridin-2-YL)methanamine HClExpected shifts in aromatic region will differ due to isomerism.
(5-Chloro-3-methylpyridin-2-YL)methanamine HClSimilar pattern to the bromo-analog, with slight upfield shifts for aromatic protons.
Mass Spectrometry (MS): Identity Confirmation and Impurity Identification

MS is used to confirm the molecular weight of the target compound and to identify unknown impurities detected by HPLC.

Rationale for Method Development: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like the target compound. The presence of a bromine atom will result in a characteristic M+2 isotope pattern with a ratio of approximately 1:1.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Method: Use the same HPLC method as described in section 3.1.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Scan Range: m/z 50-500.

Data Presentation: Comparative Mass Spectrometry Data

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Key Isotopic Pattern
(5-Bromo-3-methylpyridin-2-YL)methanamine C₇H₉BrN₂201.00, 203.00~1:1 ratio for ⁷⁹Br/⁸¹Br
(3-Bromo-5-methylpyridin-2-YL)methanamineC₇H₉BrN₂201.00, 203.00~1:1 ratio for ⁷⁹Br/⁸¹Br
(5-Chloro-3-methylpyridin-2-YL)methanamineC₇H₉ClN₂157.05, 159.05~3:1 ratio for ³⁵Cl/³⁷Cl

Fragmentation Analysis: The fragmentation pattern can provide structural information. A likely fragmentation pathway involves the loss of the aminomethyl group.

[M+H]+ (m/z 201/203) [M+H]+ (m/z 201/203) Fragment (m/z 171/173) Fragment (m/z 171/173) [M+H]+ (m/z 201/203)->Fragment (m/z 171/173) - NH2CH2

Caption: Expected MS fragmentation pathway.

Method Validation and System Suitability

All analytical methods used for purity determination must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[3][4]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability: Before each analytical run, system suitability tests must be performed to ensure the chromatographic system is performing adequately. According to USP <621>, typical parameters include resolution, tailing factor, and theoretical plates.[10][11][12][13][14]

Conclusion

Validating the purity of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride requires a multifaceted and scientifically rigorous approach. By combining a stability-indicating HPLC method for impurity profiling, qNMR for an absolute purity value, and mass spectrometry for identity confirmation, a comprehensive and reliable assessment of the material's quality can be achieved. The comparison with isomeric and analogous compounds underscores the importance of tailored method development and validation for each specific chemical entity. Adherence to established regulatory guidelines such as those from the ICH and pharmacopeias like the USP ensures that the data generated is robust, reliable, and suitable for its intended purpose in the advancement of pharmaceutical research and development.

References

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Validation

A Senior Application Scientist's Guide to the Structural Analysis of (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride and Its Derivatives by X-ray Crystallography

For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. Single-crystal X-ray diffraction (XRD) remains the gold standard for providing this atomic-level resolution.[1] This guide offers a comprehensive comparison of the crystallographic features of pyridinylmethanamine derivatives, with a special focus on the structural implications of substituents, as exemplified by the (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride scaffold.

While a public crystal structure for the exact title compound is not available, this guide will leverage data from closely related analogues found within the Cambridge Structural Database (CSD) to illustrate the principles and comparative analysis central to crystallographic studies in drug discovery.[2][3] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[4]

Part 1: The Foundation - Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals. The protocols outlined below are representative methods for obtaining the title compound and its derivatives, grounded in established organic chemistry principles.

Experimental Protocol 1: Synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride

The synthesis of the target compound can be approached via a multi-step pathway, beginning with a commercially available precursor like 2-amino-3-methylpyridine.

  • Bromination: The pyridine ring is first activated for electrophilic substitution. A common method involves the bromination of 2-amino-3-methylpyridine using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.[5][6]

  • Conversion to Methanamine: The 2-amino group can be converted to a 2-chloromethyl or 2-bromomethyl group via a Sandmeyer-type reaction, followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent). A more direct route could involve the reduction of a 2-cyano or 2-carboxamide group, which would first require the conversion of the 2-amino group.

  • Salt Formation: The final freebase is then dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) is added to precipitate the hydrochloride salt.[7]

Workflow for Synthesis and Salt Formation

cluster_synthesis Synthesis Pathway cluster_salt Salt Formation Start 2-Amino-3-methylpyridine Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 2-Amino-5-bromo-3-methylpyridine Step1->Intermediate1 Step2 Functional Group Conversion (e.g., Sandmeyer to -CH2Cl) Intermediate1->Step2 Intermediate2 (5-Bromo-3-methylpyridin-2-YL)methanamine (freebase) Step2->Intermediate2 Dissolve Dissolve freebase in EtOAc or Et2O Intermediate2->Dissolve Purified Freebase Add_HCl Add 4M HCl in Dioxane Dissolve->Add_HCl Precipitate Precipitation & Isolation Add_HCl->Precipitate Product (5-Bromo-3-methylpyridin-2-YL)methanamine HCl Precipitate->Product

Caption: Synthetic route to the target hydrochloride salt.

Experimental Protocol 2: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[1] For small molecule hydrochlorides, several techniques can be employed.[8]

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) and left undisturbed in a vial covered with a perforated film to allow for slow solvent evaporation.[8]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble.[9] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled.[1]

The choice of solvent is critical and often determined empirically through screening. The goal is to find conditions where the molecule's solubility is moderately high and decreases slowly as the solvent evaporates or the temperature drops.

Part 2: The Core Technique - Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. This process can be broken down into several key stages.

Experimental Protocol 3: X-ray Diffraction Data Collection and Structure Refinement

  • Crystal Mounting and Screening: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (usually 100 K) to minimize thermal motion and radiation damage.[10] Initial diffraction images are taken to assess crystal quality.

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector. A complete dataset consists of thousands of reflections, each with a measured intensity.[11]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.[11]

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[12]

Workflow for X-ray Crystallography

cluster_exp Experimental cluster_analysis Data Analysis Crystal Single Crystal Mount Mount & Cool (100 K) Crystal->Mount XRay Expose to X-ray Beam Mount->XRay Detect Collect Diffraction Images XRay->Detect Process Process Images (Integration, Scaling) Detect->Process Raw Data Solve Solve Phase Problem Process->Solve Build Build Atomic Model Solve->Build Refine Refine Model Build->Refine Validate Validate Structure Refine->Validate CIF Final Structure (CIF) Validate->CIF

Caption: From crystal to structure: the XRD workflow.

Part 3: Comparative Structural Analysis

The true power of crystallography in drug design comes from comparing related structures. By analyzing how small chemical modifications affect the three-dimensional arrangement of molecules in the crystal lattice, we can gain insights into key intermolecular interactions.

For this guide, we will compare the hypothetical structure of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride (Compound A) with a known, simpler analogue, (Pyridin-2-yl)methanamine dihydrochloride (Compound B) .

Table 1: Comparison of Crystallographic Parameters and Interactions

Parameter / FeatureCompound A (Hypothetical)Compound B (Analogue Example)Rationale for Differences
Substituents 5-Bromo, 3-MethylNoneThe bromo and methyl groups add steric bulk and alter the electronic properties of the pyridine ring.
Space Group Likely Centrosymmetric (e.g., P2₁/c)P2₁/cSmall, rigid organic molecules often pack in common centrosymmetric space groups to maximize packing efficiency.
Unit Cell Volume LargerSmallerThe additional bromo and methyl groups increase the molecular volume, requiring a larger unit cell.
Key Torsion Angle C(3)-C(2)-CH₂-NH₃⁺C(3)-C(2)-CH₂-NH₃⁺The 3-methyl group in Compound A will likely cause steric hindrance, forcing the methanamine side chain to adopt a different conformation compared to Compound B.
Primary H-Bonding N⁺-H···Cl⁻, N-H···Cl⁻N⁺-H···Cl⁻, N-H···Cl⁻The protonated aminomethyl group and the pyridinium nitrogen will form strong hydrogen bonds with the chloride counter-ions.[13] This is a dominant interaction in hydrochloride salts.[14]
Secondary Interactions Br···Cl Halogen Bonding, C-H···πC-H···π, π-π stackingThe bromine atom in Compound A introduces the possibility of halogen bonding, a significant non-covalent interaction that can influence crystal packing. The methyl group can participate in weaker C-H···π interactions.

Discussion of Comparative Insights

  • Conformational Effects: The primary difference between Compound A and B is the presence of the 3-methyl and 5-bromo substituents on the pyridine ring. The methyl group at the 3-position is expected to sterically clash with the methanamine side chain at the 2-position. This would likely result in a larger torsion angle between the pyridine ring and the C-N bond of the side chain in Compound A compared to Compound B, forcing the side chain to twist out of the plane of the ring. This conformation could be critical for how the molecule fits into a biological target's binding pocket.

  • Hydrogen Bonding Networks: In both structures, the dominant intermolecular forces will be the strong hydrogen bonds between the protonated amine (N⁺-H) and the chloride anions (Cl⁻).[13][14] The pyridine nitrogen, being protonated in the hydrochloride salt, will also act as a hydrogen bond donor.[15] These interactions typically form extensive networks that dictate the overall crystal packing. While the primary hydrogen bonding motifs will be similar, the different conformations and steric profiles of A and B will lead to different three-dimensional arrangements of these networks.

  • The Role of the Bromo Substituent: The bromine atom in Compound A is not just a steric placeholder; it is an electron-withdrawing group and a potential halogen bond donor. Halogen bonding (C-Br···Cl⁻) is a directional interaction that can be as strong as a conventional hydrogen bond. Its presence would provide an additional, predictable force guiding the crystal packing of Compound A, an interaction entirely absent in Compound B. This can lead to significantly different packing motifs and potentially different physical properties, such as solubility and melting point.[16]

  • π-Interactions: Aromatic rings like pyridine can interact through π-π stacking.[13] In Compound B, these interactions might be more favorable. In Compound A, the bulky substituents might hinder a close, parallel arrangement of the rings, potentially leading to a herringbone or other offset packing arrangement.

Conclusion

This guide demonstrates that X-ray crystallography is more than just a technique for determining a single structure; it is a powerful tool for comparative analysis. By systematically studying a series of derivatives, such as those of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride, researchers can elucidate the specific roles of individual functional groups on molecular conformation and intermolecular interactions. This detailed structural understanding is invaluable for the iterative process of drug design, enabling scientists to rationally modify molecules to optimize their binding affinity, selectivity, and physicochemical properties.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. As researchers and drug development professionals, our co...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical reagents we handle. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring that your disposal practices are both effective and fundamentally sound.

Hazard Identification and Risk Assessment: Understanding the Compound

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a halogenated pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally analogous chemicals such as 3-Amino-5-bromo-2-methylpyridine and (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRecommended Precautions
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.[1][2]Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Use chemical splash goggles or a face shield.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]Handle only in a well-ventilated area or within a chemical fume hood to avoid inhaling dust or vapors.[1]
Acute Toxicity (Oral) May be harmful if swallowed.[2]Do not eat, drink, or smoke when handling this product.[2]

The hydrochloride salt form suggests that the compound is acidic. Upon combustion, it may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides, and hydrogen bromide/chloride gas.

The core principle derived from this assessment is that (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in general solid waste.[4][5][6]

The Disposal Workflow: A Decision-Making Framework

The primary and most recommended disposal route is through a licensed professional waste disposal service. However, in some contexts, a pre-treatment neutralization step may be considered. The following diagram illustrates the decision-making process.

DisposalWorkflow Start Start: Waste (5-Bromo-3-methylpyridin-2-YL)methanamine HCl Assess Assess Quantity and Lab Policy Start->Assess DirectDisposal Protocol A: Direct Disposal (Primary Recommended Method) Assess->DirectDisposal Small research quantities and/or standard procedure ConsiderNeutralization Is Neutralization Necessary or Advised by EHS? Assess->ConsiderNeutralization Larger quantities or specific EHS guidance PackageWaste Package and Label as Halogenated Organic Waste DirectDisposal->PackageWaste ConsiderNeutralization->DirectDisposal No Neutralize Protocol B: Neutralization of Hydrochloride Salt ConsiderNeutralization->Neutralize Yes Neutralize->PackageWaste ArrangePickup Arrange Pickup by Certified Hazardous Waste Contractor PackageWaste->ArrangePickup End End: Compliant Disposal ArrangePickup->End

Caption: Disposal Decision Workflow for (5-Bromo-3-methylpyridin-2-YL)methanamine HCl.

Experimental Protocols for Disposal

Protocol A: Direct Disposal (Primary Recommended Method)

This protocol is the standard, safest, and most compliant method for disposing of waste (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride.

Causality: Direct disposal minimizes handling and potential exposure by transferring the responsibility of treatment to a specialized facility equipped for incinerating halogenated organic compounds at high temperatures.[7] This method aligns with EPA and OSHA regulations for laboratory chemical waste.[5][8]

Step-by-Step Methodology:

  • Segregation: Designate a specific, labeled waste container for "Halogenated Organic Solids." Do not mix this waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[9]

  • Container Selection: Use a container that is chemically compatible (e.g., a high-density polyethylene (HDPE) or glass jar with a secure, non-reactive screw-top lid). The container must be in good condition, free of cracks or leaks.[6][10]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[9] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride."

    • The specific hazards: "Irritant," "Toxic."

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

  • Accumulation: Place the solid waste directly into the labeled container. Keep the container closed at all times except when adding waste.[4]

  • Storage: Store the waste container in a designated Satellite Accumulation Area within the laboratory. This area should be in a well-ventilated location, away from incompatible materials, and within secondary containment (e.g., a chemical-resistant tray).[9]

  • Disposal Request: Once the container is full or waste is no longer being generated, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) office.[9] Do not overfill the container; leave at least 10% headspace.[10]

Protocol B: Neutralization of Hydrochloride Salt

This protocol is an optional pre-treatment step and should only be performed if mandated by your institution's EHS or if there is a specific, well-justified chemical reason to do so. The resulting free amine is still a hazardous, halogenated organic compound and must be disposed of via Protocol A.

Causality: The hydrochloride salt is acidic. Neutralization with a weak base, such as sodium bicarbonate, deprotonates the amine, converting it to its free base form.[11] This process can be useful in specific quench procedures but does not render the molecule non-hazardous. The rationale for performing this in a disposal context is typically to simplify a waste stream before consolidation, but it requires additional handling and chemical manipulation.

NeutralizationWorkflow Start Start: Amine Hydrochloride Waste Dissolve 1. Dissolve in a minimal amount of water Start->Dissolve Neutralize 3. Slowly add NaHCO3 solution to the dissolved amine HCl with stirring Dissolve->Neutralize PrepareBase 2. Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) PrepareBase->Neutralize CheckpH 4. Monitor pH with test paper until it is neutral or slightly basic (pH 7-8) Neutralize->CheckpH CheckpH->Neutralize pH < 7 Extract 5. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM) CheckpH->Extract pH is 7-8 Collect 6. Collect the organic layer containing the free amine Extract->Collect Dispose 7. Transfer to a Halogenated Organic Waste container for disposal via Protocol A Collect->Dispose End End: Neutralized Waste Ready for Pickup Dispose->End

Caption: Workflow for the neutralization of (5-Bromo-3-methylpyridin-2-YL)methanamine HCl.

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, wearing all appropriate PPE, dissolve the waste (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride in a minimal amount of water in an appropriately sized beaker or flask with magnetic stirring.

  • Base Addition: Slowly and with continuous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the dissolved amine salt.[11] Effervescence (fizzing) will likely occur as CO₂ is released. Control the rate of addition to prevent excessive foaming.

  • pH Monitoring: Periodically check the pH of the aqueous solution using pH paper. Continue adding the base solution until the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer two or three times with a suitable organic solvent, such as dichloromethane (DCM). The free amine will have higher solubility in the organic layer.

  • Waste Consolidation: Collect the organic layers. This solution now contains the neutralized (5-Bromo-3-methylpyridin-2-YL)methanamine.

  • Final Disposal: Transfer the organic solution to the "Halogenated Organic Waste" container for disposal according to Protocol A . The remaining aqueous layer should be checked for residual organics and disposed of as aqueous hazardous waste, as directed by your EHS office.

Emergency Procedures: Spill Management

In the event of a spill of the solid material:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact EHS.

  • PPE: Don appropriate PPE, including a lab coat, gloves, and eye protection. For larger spills, respiratory protection may be necessary.

  • Contain and Clean: Gently sweep up the solid material to avoid creating dust.[1] Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Conclusion: A Culture of Safety

The proper disposal of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a critical component of responsible laboratory practice. By understanding the chemical's hazards and adhering to the established protocols, you contribute to a safer research environment and ensure compliance with environmental regulations. Always prioritize direct disposal through certified channels as the primary and most secure method.

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